5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-1-cyclopentylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOQIMWVRVWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole serves as a highly versatile, late-stage functionalization vector. By combining the universally recognized benzimidazole pharmacophore with an N-linked cycloalkane and a C5-halogen handle, this molecule provides drug development professionals with a robust foundation for synthesizing targeted therapeutics, particularly kinase inhibitors and epigenetic modulators.
This technical guide dissects the chemical identity, structural rationale, and synthetic methodologies associated with this critical building block, providing self-validating protocols for its application in advanced cross-coupling reactions.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in a synthetic campaign, a precise understanding of its chemical identifiers and physicochemical properties is required to predict its behavior in both organic solvents and biological assays[1].
| Property / Identifier | Data | Rationale / Implication |
| Chemical Name | 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole | IUPAC nomenclature defining the exact substitution pattern. |
| CAS Number | 406235-71-0 | Unique registry identifier for commercial sourcing[1]. |
| Molecular Formula | C₁₂H₁₃BrN₂ | Indicates a favorable heavy-atom count for fragment-based design. |
| Molecular Weight | 265.15 g/mol | Low MW leaves ample room (<235 Da) for downstream additions without violating Lipinski's Rule of 5. |
| SMILES String | BrC1=CC=C2N(C3CCCC3)C=NC2=C1 | Machine-readable format for in silico docking and cheminformatics. |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Highly lipophilic core; excellent for passive membrane permeability and blood-brain barrier (BBB) penetration. |
Structural Rationale: The "Privileged Scaffold" Concept
The architecture of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole is not arbitrary; it is engineered to maximize binding affinity and synthetic flexibility. The benzimidazole nucleus is extensively documented as a [2].
-
The Benzimidazole Core: Acting as a bioisostere for purine and indole rings, the core seamlessly integrates into the ATP-binding hinge region of kinases. It provides both hydrogen-bond donor and acceptor capabilities, alongside a planar surface ideal for π−π stacking with aromatic residues in the target protein[2].
-
The N1-Cyclopentyl Moiety: The choice of a cyclopentyl ring over a linear alkyl chain is driven by metabolic stability and spatial geometry. Cycloalkanes are significantly less susceptible to cytochrome P450-mediated aliphatic oxidation. Furthermore, the rigid, puckered conformation of the cyclopentyl group projects optimally into hydrophobic sub-pockets (e.g., the ribose-binding pocket in kinases), displacing ordered water molecules and increasing the entropic driving force of binding.
-
The C5-Bromo Handle: Bromine at the C5 position is the critical vector for late-stage diversification. It provides an orthogonal handle for transition-metal-catalyzed C-C and C-N bond formations, allowing medicinal chemists to probe solvent-exposed regions or deep allosteric pockets without disrupting the primary hinge-binding interaction.
Pharmacophore mapping of the benzimidazole scaffold in target binding.
Synthetic Workflows & Methodologies
The utility of CAS 406235-71-0 lies in its ability to serve as a central hub in divergent synthetic workflows. The primary synthesis of the scaffold typically begins with an SNAr reaction, followed by reductive cyclization. Once the core is established, it is subjected to to generate libraries of advanced active pharmaceutical ingredient (API) candidates[3].
Synthetic route to 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole and functionalization.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
To transform the 5-bromo vector into a complex biaryl system, the Suzuki-Miyaura cross-coupling is the industry standard[4]. The following protocol is designed as a self-validating system, ensuring that each step has built-in mechanistic checks to guarantee high yields and purity.
Objective: Functionalize the C5 position of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole with an arylboronic acid to generate a targeted kinase inhibitor framework.
Reagents
-
Substrate: 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality
-
Reaction Assembly: In a flame-dried Schlenk tube, combine the benzimidazole substrate, arylboronic acid, and K₂CO₃.
-
Causality: K₂CO₃ is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex. Without this activation, the transmetalation step to the palladium center will fail.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.
-
Causality: The biphasic solvent ensures solubility of both the organic substrate (dioxane) and the inorganic base (water). Degassing is critical; ambient oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II) and promote unwanted homocoupling of the boronic acid.
-
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon, seal the tube, and heat to 90°C.
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity is a thermodynamic prerequisite for the final reductive elimination step, drastically accelerating the formation of the new C-C bond.
-
-
In-Process Monitoring: Stir at 90°C for 12 hours. Monitor the reaction via LC-MS.
-
Validation Check: The disappearance of the starting material mass ( [M+H]+ 265/267 m/z) and the appearance of the product mass confirms successful oxidative addition and transmetalation.
-
-
Workup & Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Combine organic layers and dry over anhydrous Na₂SO₄.
-
Causality: The brine wash removes the aqueous-soluble inorganic salts and strips residual dioxane. Na₂SO₄ acts as a desiccant to remove micro-emulsions of water prior to concentration, preventing hydrolysis of sensitive functional groups during solvent evaporation.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure functionalized API intermediate.
Reaction Optimization Data
For particularly sterically hindered or electron-deficient boronic acids, the standard protocol may require optimization. The table below summarizes quantitative optimization parameters for [4].
| Catalyst System | Solvent System | Base | Temp (°C) | Avg. Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | Toluene / EtOH | Na₂CO₃ | 90 | 65 | Standard conditions; monodentate ligands are prone to degradation and slower reductive elimination. |
| Pd(dppf)Cl₂ | Dioxane / H₂O | K₂CO₃ | 90 | 88 | Optimal baseline; bidentate ligand enforces cis-geometry for rapid product release. |
| Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 100 | 95 | SPhos is a bulky, electron-rich ligand that facilitates oxidative addition into challenging, sterically hindered aryl-bromides. |
References
-
Kumar, R., Marianesan, A. B., & Pathak, S. (2024). "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery". Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society.[Link]
-
Karuvalam, R. P., et al. (2019). "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles". Arkivoc.[Link]
Sources
The Pharmacological Potential of 5-Bromo-Benzimidazole Scaffolds: A Technical Guide to Design, Synthesis, and Target Validation
Executive Summary
The benzimidazole bicyclic ring system is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines. However, the strategic introduction of a bromine atom at the C-5 position fundamentally alters the physicochemical and electronic landscape of the molecule. This in-depth technical guide explores the causality behind the pharmacological efficacy of 5-bromo-benzimidazole derivatives, detailing how halogen bonding, steric parameters, and lipophilicity drive target engagement across antimicrobial, antiviral, and kinase-inhibitory applications.
Structural Rationale: The Halogen Advantage
The decision to functionalize the benzimidazole core at the 5-position with bromine is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements.
-
Halogen Bonding and the σ -Hole: Unlike fluorine, which is highly electronegative and tightly holds its electron cloud, bromine is highly polarizable. This polarizability creates a localized region of positive electrostatic potential on the outermost surface of the halogen (the σ -hole). In the context of drug-target interactions, this allows the 5-bromo substituent to act as a highly directional Lewis acid, forming strong halogen bonds with Lewis base donors (such as backbone carbonyl oxygens) in the binding pockets of target proteins[1].
-
Lipophilicity (LogP) and Metabolic Stability: The insertion of bromine increases the overall lipophilicity of the scaffold, enhancing cellular permeability—a critical factor for targeting intracellular pathogens or enzymes. Furthermore, occupying the C-5 position blocks a primary site of cytochrome P450-mediated oxidative metabolism, thereby extending the molecule's pharmacokinetic half-life.
Pharmacological Targets & Mechanistic Pathways
Antimicrobial Efficacy: MurA Inhibition
The bacterial cell wall relies heavily on the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) for the initial steps of peptidoglycan biosynthesis. With the rise of fosfomycin-resistant strains, novel MurA inhibitors are urgently needed. Recent computational and experimental integrations have identified 2-amino-5-bromobenzimidazole as a potent, broad-spectrum MurA inhibitor[2].
Unlike many candidates that struggle to penetrate the outer membrane of Gram-negative bacteria, the 5-bromo derivative exhibits a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against both Listeria innocua (Gram-positive) and Escherichia coli (Gram-negative)[2]. The bromine atom provides the necessary lipophilic thrust to traverse the porins of E. coli, while the 2-amino group anchors the molecule within the MurA active site via hydrogen bonding.
Fig 1: Mechanistic pathway of MurA inhibition by 5-bromo-benzimidazole derivatives.
Kinase Inhibition: Protein Kinase CK2
Protein kinase CK2 is an anti-apoptotic kinase frequently overexpressed in human cancers. Polyhalogenated benzimidazoles have emerged as potent, ATP-competitive inhibitors of CK2. While 4,5,6,7-tetrabromobenzimidazole (TBI) demonstrates significant activity ( Ki=0.3μM ), the specific positioning and steric bulk of the halogens are critical. The bromine at the 5-position interacts directly with the hydrophobic residues of the CK2 hinge region, displacing highly ordered water molecules and contributing to a favorable entropic shift upon binding[1].
Quantitative Efficacy Data
The following table synthesizes the pharmacological metrics of key 5-bromo-benzimidazole derivatives across different therapeutic modalities.
| Compound / Scaffold | Target | Organism / Cell Line | Potency Metric | Reference |
| 2-Amino-5-bromobenzimidazole | MurA Enzyme | E. coli (Gram -) | MIC = 0.5 mg/mL | [2] |
| 2-Amino-5-bromobenzimidazole | MurA Enzyme | L. innocua (Gram +) | MIC = 0.5 mg/mL | [2] |
| 4,5,6,7-Tetrabromobenzimidazole | Protein Kinase CK2 | Human CK2 (In vitro) | Ki = 0.3 μ M | [1] |
| N-Alkylated 5-bromo derivatives | HIV-1 RT | HIV-1 | Synergistic w/ AZT | [3] |
Synthetic Methodologies & Workflows
To harness the pharmacological potential of this scaffold, researchers must employ highly regioselective synthetic workflows. Below are two field-proven protocols designed for high yield and mechanistic self-validation.
Regioselective C-5 Monobromination
Traditional bromination of benzimidazoles often yields unwanted C-2 brominated byproducts. To force C-5 regioselectivity, a heterogeneous acid catalyst system is employed.
Protocol: C-5 Bromination using Sulfonic-Acid Functionalized Silica
-
Causality & Validation: The use of sulfonic-acid functionalized silica (13 wt%) provides highly mobile Brønsted acidic sites that activate N-bromosuccinimide (NBS) specifically for electrophilic aromatic substitution at the C-5 position, completely suppressing C-2 bromination[4]. The system is self-validating: if the silica is properly functionalized, the reaction remains strictly heterogeneous, allowing the catalyst to be recovered via simple filtration and reused up to three times without loss of activity[4].
-
Steps:
-
Suspend benzimidazole (1.0 equiv) and NBS (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add 13 wt% sulfonic-acid functionalized silica.
-
Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the heterogeneous catalyst. Wash the organic layer with water, dry over Na2SO4 , and concentrate to yield 5-bromobenzimidazole (~77% yield)[4].
-
Tandem Boc-Deprotection and N-Alkylation (Photocatalytic)
Generating N1-alkylated derivatives for antiviral screening traditionally requires harsh, multi-step sequences. A modern "all-aqueous" photoredox approach allows for tandem deprotection and alkylation using visible light[5].
Protocol: Blue LED-Induced N-Alkylation
-
Causality & Validation: Utilizing water as the solvent acts as a thermodynamic sink, stabilizing the highly reactive carbene intermediate generated from the diazoacetate. The use of a 5W Blue LED avoids thermal degradation. The protocol is self-validating through the visual evolution of N2 gas; the cessation of bubbling directly correlates with the exhaustion of the diazo compound and completion of the carbene insertion into the N-H bond[5].
-
Steps:
-
Protection: Treat 5-bromo-benzimidazole (1.52 mmol) with (Boc)2O (3.34 mmol), Et3N , and DMAP in THF. Stir overnight at room temperature to yield N1-Boc-5-bromo-benzimidazole[5].
-
Photocatalysis: In a 5 mL reaction vial, combine the N1-Boc intermediate (1 equiv) and methyl aryl diazoacetate (2.5 equiv) in 5 mL of H2O [5].
-
Irradiation: Stir the mixture under a blue LED (5 W) at room temperature for 8–9 hours[5].
-
Isolation: Once TLC confirms complete consumption, lyophilize the water. Purify the crude mixture via silica gel chromatography (10–30% ethyl acetate in hexane) to isolate the N-alkylated 5-bromo-benzimidazole[5].
-
Fig 2: Self-validating workflow for tandem Boc-deprotection and N-alkylation of 5-bromo-benzimidazoles.
Conclusion & Lead Optimization Perspectives
The 5-bromo-benzimidazole scaffold is far more than a simple structural variation; it is a precision-engineered pharmacophore. The bromine atom dictates the molecule's electronic topology, enabling highly specific halogen-bonding interactions within target active sites, such as the MurA enzyme[2] and protein kinase CK2[1].
For drug development professionals, future lead optimization should focus on leveraging the C-2 and N-1 positions to tune solubility and target specificity, while strictly maintaining the C-5 bromine to preserve the critical σ -hole interactions. By utilizing modern, green-chemistry synthetic routes like visible-light photoredox catalysis[5] and heterogeneous silica-supported bromination[4], researchers can efficiently generate diverse libraries of 5-bromo-benzimidazole derivatives to combat emerging antimicrobial resistance and oncology targets.
References
-
Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. Antibiotics (Basel). 2022.[Link]
-
“All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N–H Bond of Purines. The Journal of Organic Chemistry. 2022.[Link]
-
Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. 2009.[Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. 2019. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Intermolecular Functionalization of Benzimidazoles | IntechOpen [intechopen.com]
- 5. pubs.acs.org [pubs.acs.org]
The 1-Cyclopentyl-1H-benzo[d]imidazole Scaffold: A Privileged Pharmacophore in Targeted Therapeutics
Executive Summary
The 1-cyclopentyl-1H-benzo[d]imidazole architecture has rapidly evolved from a basic heterocyclic building block into a highly privileged pharmacophore in modern drug discovery. Characterized by its unique steric bulk, lipophilicity, and rigid geometric presentation, the N-cyclopentyl substitution serves as a critical vector. It restricts the rotational degrees of freedom inherent to linear alkyl chains, thereby minimizing the entropic penalty upon target engagement, while simultaneously displacing high-energy water molecules from hydrophobic binding pockets.
This in-depth technical guide synthesizes recent advancements surrounding this scaffold, focusing on its two most prominent applications: sequence-specific DNA minor groove binding [1] and allosteric MAT2A inhibition in MTAP-deficient cancers [2]. Furthermore, we detail the field-proven synthetic methodologies required to functionalize this core.
Sequence-Specific Recognition of G·C Base Pairs in the DNA Minor Groove
Historically, targeting the DNA minor groove was restricted to A·T-rich sequences due to the steric hindrance posed by the exocyclic NH2 group of guanine. However, recent structural optimizations have demonstrated that diamidines incorporating a thiophene-linked 1-cyclopentylbenzimidazole module can specifically recognize single G·C base pairs[1].
Mechanistic Rationale: The σ -Hole Interaction
The sequence specificity of these derivatives (such as DB2713 and its analogs) is driven by a highly preorganized conformation. The terminal amidine groups form strong hydrogen bonds (average 2.03 Å) with the carbonyl oxygen of thymine ( T=O ). Crucially, the unsubstituted imidazole nitrogen acts as an H-bond acceptor for the exocyclic NH2 of guanine projecting into the minor groove[1].
The introduction of the N-cyclopentyl group is not merely structural; it provides optimal van der Waals contacts with the walls of the minor groove. Compared to smaller (N-methyl) or highly bulky (N-tert-butyl) substituents, the cyclopentyl ring perfectly matches the curvature and width of the G·C containing groove, stabilizing the complex via hydrophobic interactions and a σ -hole motif[1].
Quantitative Binding Data
The following table summarizes the binding affinities ( KD ) of various N-substituted benzimidazole diamidines to the target DNA sequence, demonstrating the superiority of cycloaliphatic substitutions.
| Compound ID | N-Substituent | Spacer Ring | Target Sequence | KD (nM) via SPR |
| DB2713 | Cyclopentyl | Thiophene | AAAGCTTT | 19 - 35 |
| DB2721 | Cyclohexyl | Thiophene | AAAGCTTT | 22 - 38 |
| DB2652 | Cyclopentyl | Thiazole | AAAGCTTT | 82 |
| DB2591 | Methyl | Thiazole | AAAGCTTT | 141 |
Data synthesized from surface plasmon resonance (SPR) and fluorescence titration studies[1].
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
To ensure self-validating data when assessing DNA-ligand kinetics, the following SPR protocol incorporates rigorous baseline controls.
-
Sensor Chip Preparation: Use a Streptavidin (SA) coated sensor chip. Immobilize 5'-biotinylated hairpin DNA oligomers (e.g., 5'-biotin-CGAATTCG-3') onto the active flow cell until a response of ~250-300 RU is achieved. Leave the reference flow cell unmodified to subtract bulk refractive index changes.
-
Buffer Equilibration: Prime the system with running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Run at a continuous flow rate of 50 µL/min to establish a stable baseline.
-
Analyte Injection: Inject the 1-cyclopentylbenzimidazole derivatives in a 2-fold concentration series (e.g., 1 nM to 250 nM). Utilize a 60-second association phase followed by a 180-second dissociation phase.
-
Regeneration: Inject a 10 mM Glycine-HCl (pH 2.0) pulse for 30 seconds to strip the bound ligand without denaturing the hairpin DNA, ensuring the chip is ready for the next cycle.
-
Data Analysis: Double-reference the sensorgrams (subtracting both the reference cell and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD .
MAT2A Inhibition in MTAP-Deficient Cancers
Beyond DNA binding, the 1-cyclopentyl-1H-benzo[d]imidazole moiety has been successfully utilized in scaffold hopping strategies to design potent inhibitors of Methionine Adenosyltransferase 2A (MAT2A)[2].
The Synthetic Lethality Paradigm
Methylthioadenosine phosphorylase (MTAP) is deleted in approximately 15% of all human cancers. This deletion leads to the accumulation of MTA, which partially inhibits Protein Arginine Methyltransferase 5 (PRMT5). Because PRMT5 activity becomes heavily reliant on S-adenosylmethionine (SAM), cancer cells with MTAP deletions exhibit a profound, synthetic lethal vulnerability to MAT2A inhibition (the enzyme responsible for synthesizing SAM)[2].
Recent drug discovery efforts have identified 7(8H)-pteridone and 2(1H)-quinoxalinone derivatives featuring a 1-cyclopentylbenzimidazole substituent as highly potent and selective MAT2A inhibitors[2]. The cyclopentyl ring occupies a distinct hydrophobic sub-pocket within the MAT2A allosteric site, improving selectivity for MTAP-knockout cancer cells over wild-type counterparts (Selectivity Index > 10)[2].
Caption: MTAP-MAT2A Synthetic Lethality Pathway targeted by benzimidazole derivatives.
Synthetic Methodologies & Functionalization
To explore the chemical space of the 1-cyclopentylbenzimidazole scaffold, robust and high-yielding synthetic routes are mandatory. Traditional condensation methods using strong acids often result in poor yields and difficult purifications[3]. Modern approaches rely on microwave-assisted Suzuki-Miyaura cross-coupling of 2-iodo-1-cyclopentyl-1H-benzo[d]imidazole intermediates[4].
Caption: Synthetic workflow for 2-substituted 1-cyclopentylbenzimidazoles.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed to maximize yield while minimizing reaction time and byproduct formation, utilizing a highly active palladium/phosphine catalytic system[4].
Reagents:
-
2-iodo-1-cyclopentyl-1H-benzo[d]imidazole (1.0 equiv)
-
(Hetero)aryl boronic acid (1.2 equiv)
-
PdCl2 (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 2-iodo-1-cyclopentyl-1H-benzo[d]imidazole, the selected boronic acid, and K2CO3 .
-
Catalyst Addition: Add PdCl2 and SPhos. Causality note: SPhos is chosen because its electron-rich, sterically demanding biaryl structure accelerates the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst aggregation in aqueous media.
-
Degassing: Add the Ethanol/Water solvent mixture. Seal the vial with a crimp cap. Purge the solution with ultra-pure Nitrogen ( N2 ) for 5 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110°C for 15–20 minutes. (Monitor reaction completion via TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(hetero)aryl-1-cyclopentylbenzimidazole derivative.
Conclusion
The 1-cyclopentyl-1H-benzo[d]imidazole scaffold represents a highly versatile and structurally privileged core. Whether acting as a sequence-specific DNA minor groove binder by exploiting σ -hole interactions, or serving as a selective allosteric inhibitor of MAT2A in MTAP-deleted cancers, the cyclopentyl substitution provides the precise steric and lipophilic parameters required for high-affinity target engagement. Supported by modern microwave-assisted cross-coupling techniques, this pharmacophore will continue to be a cornerstone in the development of next-generation targeted therapeutics.
Sources
Engineering the Electronic Architecture of Bromine-Substituted Benzimidazoles: A Technical Guide for Drug Development
Executive Summary
The benzimidazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry. When functionalized with bromine—typically at the C2, C5, or C6 positions—the ring system undergoes profound electronic modulation. This substitution does not merely alter the steric bulk or lipophilicity (logP) of the molecule; it fundamentally redesigns its frontier molecular orbitals (FMOs) and introduces the capacity for highly directional non-covalent interactions known as halogen bonding.
As an application scientist, understanding the causality behind these electronic shifts is critical. This guide dissects the electronic properties of bromobenzimidazoles, detailing how their unique electrostatic potential surfaces dictate both their synthetic reactivity in cross-coupling workflows and their pharmacodynamic efficacy in targeted therapeutics.
Fundamental Electronic Architecture and Frontier Molecular Orbitals
The introduction of a bromine atom onto the benzimidazole core creates a complex interplay between inductive electron withdrawal (-I effect) and weak resonance donation (+R effect). Density Functional Theory (DFT) calculations of molecules like 6-bromobenzimidazole (6BBZ) reveal strong electron delocalization and specific HOMO-LUMO energy gaps that directly correlate with biological reactivity (1)[1].
The C2 position of the benzimidazole ring is inherently electron-deficient. When a halogen is placed at this position, the localized electron deficiency lowers the activation energy required for oxidative addition. Consequently, 2-bromobenzimidazole acts as a highly reactive electrophile, offering superior leaving-group kinetics compared to its chlorinated counterparts (2)[2].
Halogen Bonding: The Pharmacodynamic Pivot
Historically, halogens were viewed solely as hydrophobic moieties. However, the anisotropic electron density of bromine creates a "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom along the R-X bond axis. This allows the bromine to act as a Lewis acid and form highly directional "halogen bonds" with Lewis bases (such as nitrogen, oxygen, or sulfur in protein residues) (3)[3].
In the context of drug discovery, this interaction is transformative. For example, in the inhibition of casein kinase-2 (CK2), molecular mechanics reveal that the binding energy of halogenated benzimidazoles scales with the magnitude of the σ-hole (I > Br > Cl). Bromo-derivatives form robust, directional halogen bonds with the hinge region of the CK2 protein, whereas chloro-derivatives fail to establish this specific interaction ().
Logical relationship of halogen bond formation in bromobenzimidazoles.
Quantitative Data: Electronic & Binding Metrics
To rationalize the selection of bromine over other halogens during lead optimization, we must compare their electronic and thermodynamic contributions. The table below summarizes the causality between the halogen's atomic properties and its macroscopic behavior in both synthesis and receptor binding.
| Halogen Substituent | Reactivity in Cross-Coupling | σ-Hole Magnitude | Halogen Bond Strength | Validated Target Applications |
| Chlorine (-Cl) | Low (Requires harsh conditions) | Weak | Negligible / Weak | General steric bulk |
| Bromine (-Br) | High (Milder conditions) | Moderate-Strong | Moderate-Strong | CK2, Integrins, Tubulin |
| Iodine (-I) | Very High (Prone to instability) | Very Strong | Very Strong | Experimental radiotherapeutics |
Synthetic Workflows: Palladium-Catalyzed Cross-Coupling
Because of the favorable HOMO-LUMO gap and the superior leaving-group ability of bromide, 2-bromobenzimidazole is the premier starting material for synthesizing complex 2-aryl-benzimidazole derivatives. The following self-validating protocol details a standard Suzuki-Miyaura cross-coupling, emphasizing the chemical logic behind each step.
Protocol: Synthesis of 2-Aryl-Benzimidazoles via Suzuki-Miyaura Coupling
Objective: Synthesize functionalized 2-aryl-benzimidazole derivatives while maintaining structural integrity and avoiding catalyst poisoning.
-
System Degassing & Preparation
-
Action: Dissolve 2-bromobenzimidazole (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly deactivates the Pd(0) catalyst via irreversible oxidation to Pd(II). Degassing ensures the catalytic cycle can initiate without premature termination.
-
-
Base Addition & Boronate Formation
-
Action: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Causality: The base coordinates with the aryl boronic acid to form a negatively charged, electron-rich boronate complex. This increases the nucleophilicity of the organic group, which is a mandatory prerequisite for the subsequent transmetalation step.
-
-
Catalyst Introduction & Oxidative Addition
-
Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive flow of argon. Heat the reaction to 90°C.
-
Causality: The electron-deficient C2 position of the benzimidazole ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, forming a stable Pd(II) intermediate.
-
-
Reaction Monitoring (Self-Validation)
-
Action: Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS every 2 hours.
-
Causality: This step self-validates the protocol. The complete disappearance of the 2-bromobenzimidazole peak confirms that transmetalation and reductive elimination have successfully occurred, preventing difficult downstream separations.
-
-
Quenching & Purification
-
Action: Cool the mixture to room temperature, filter through a Celite pad, extract with EtOAc, and purify via flash chromatography.
-
Causality: Celite effectively traps and removes insoluble palladium black. Chromatography isolates the target 2-aryl-benzimidazole from unreacted boronic acid and homocoupled byproducts.
-
Step-by-step workflow for palladium-catalyzed cross-coupling.
Biological Applications in Oncology
The unique electronic profile of bromobenzimidazoles translates directly into potent in vivo efficacy, particularly in oncology.
-
Breast Cancer (MCF-7): Computational and docking studies have shown that 6-bromobenzimidazole exhibits a high binding affinity (-6.2 kcal/mol) against the estrogen sulfotransferase receptor, demonstrating potent cytotoxic action against MCF-7 breast cancer cell lines (1)[1].
-
Tubulin Polymerization Inhibition: Novel 2-aryl-benzimidazole derivatives containing bromine have been synthesized as potent tubulin polymerization inhibitors. The electronic effects of the bromo-substituent on the benzene ring substantially enhance cytotoxic activity, leading to the loss of mitochondrial membrane potential and subsequent apoptosis in tumor cells (4)[4].
-
Lymphoma Targeting: Halogenated benzimidazole carboxamides are utilized to target integrin α4β1 on T and B cell lymphomas. Molecular homology models confirm that the bromine atom is perfectly oriented to engage in halogen-hydrogen bonding within the receptor channel (5)[5].
Mechanism of action for bromobenzimidazole derivatives in oncology.
References
-
Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent Source: PubMed (NIH) URL:[Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]
-
Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors Source: PMC (NIH) URL:[Link]
-
Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas Source: PMC (NIH) URL:[Link]
-
Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition Source: Minia University URL:[Link]
Sources
- 1. Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Formula Analysis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole: A Technical Guide for Analytical Validation
Executive Summary
In modern drug discovery and medicinal chemistry, benzimidazole derivatives serve as privileged scaffolds, frequently acting as kinase inhibitors, GPCR ligands, and antimicrobial agents. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (CAS: 406235-71-0) is a highly versatile building block. The strategic placement of a bromine atom at the C5 position provides a robust vector for palladium-catalyzed cross-coupling, while the N1-cyclopentyl group introduces critical steric bulk and lipophilicity to modulate target binding kinetics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the physicochemical properties of this compound and provide field-proven, self-validating analytical protocols to confirm its molecular weight and empirical formula.
Physicochemical Profiling and Quantitative Data
Before initiating any analytical workflow, it is critical to establish the theoretical baseline of the target molecule. The presence of a halogen (bromine) significantly alters the isotopic footprint of the compound, a feature we will exploit for structural validation 1.
Below is the summarized quantitative data for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole:
| Property | Value |
| IUPAC Name | 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole |
| CAS Registry Number | 406235-71-0 |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Average Molecular Weight | 265.15 g/mol |
| Monoisotopic Mass | 264.0262 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Data supported by cross-referenced chemical databases for the C₁₂H₁₃BrN₂ empirical formula 2.
Analytical Methodologies for Molecular Verification
To rigorously verify the molecular weight and formula of C₁₂H₁₃BrN₂, we employ an orthogonal analytical approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This workflow is designed as a self-validating system . By leveraging the natural isotopic abundance of bromine (approx. 50.69% ⁷⁹Br and 49.31% ⁸¹Br), the mass spectrometer does not merely return a mass value; it returns a diagnostic 1:1 doublet separated by 2 Daltons. If this isotopic signature is absent or skewed, the protocol automatically flags the sample as compromised, preventing downstream synthetic failures.
Analytical workflow for the molecular validation of C12H13BrN2.
Self-Validating Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
Objective: Confirm the exact monoisotopic mass (264.0262 Da) and validate the C₁₂H₁₃BrN₂ formula via isotopic distribution.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in Methanol containing 0.1% Formic Acid.
-
Causality: The basic imidazole nitrogen (pKa ~5.5) requires an acidic modifier (Formic Acid) to efficiently protonate in solution, ensuring maximum ionization efficiency and a strong [M+H]⁺ signal in positive Electrospray Ionization (ESI+) mode.
-
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard Agilent/Waters tuning mix. Ensure mass accuracy is tuned to < 3 ppm.
-
Causality: High mass accuracy is non-negotiable. A mass error > 5 ppm could lead to false-positive identification of isobaric impurities (e.g., compounds with similar nominal masses but different elemental compositions).
-
-
Data Acquisition: Inject 5 µL of the prepared sample. Acquire data over a mass range of m/z 100–1000.
-
Isotopic Validation (The Self-Check): Extract the ion chromatogram for the target mass. You must observe a distinct doublet at m/z 265.0340 ([M(⁷⁹Br)+H]⁺) and m/z 267.0320 ([M(⁸¹Br)+H]⁺).
-
Causality: The ~1:1 intensity ratio of these two peaks definitively proves the presence of exactly one bromine atom, validating the "Br" component of the C₁₂H₁₃BrN₂ formula.
-
Protocol B: Structural Profiling via NMR Spectroscopy
Objective: Confirm the carbon skeleton (12 carbons) and proton count (13 protons) to satisfy the C₁₂H₁₃ framework.
-
Dissolution: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen over CDCl₃ because benzimidazole derivatives often exhibit strong intermolecular hydrogen bonding or pi-stacking that broadens NMR signals in non-polar solvents. DMSO disrupts these interactions, yielding sharp, highly resolved peaks.
-
-
Acquisition: Acquire a ¹H NMR spectrum (400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, 512 scans).
-
Signal Assignment:
-
Locate the highly deshielded singlet at ~8.3 ppm. Causality: This corresponds to the C2 proton of the benzimidazole core, which is stripped of electron density by the two adjacent electronegative nitrogen atoms.
-
Integrate the aliphatic multiplets between 1.6–2.2 ppm. Causality: These must integrate to exactly 8 protons, corresponding to the four methylene (CH₂) groups of the cyclopentyl ring, confirming the C₅H₉ substituent intactness.
-
Mechanistic Insights: The Role of the Substituents
Understanding the molecular weight and formula is only half the battle; understanding why this specific mass and formula is synthesized is crucial for drug developers.
The 265.15 g/mol molecular weight is intentionally kept low (well below the Lipinski Rule of 5 threshold of 500 Da) to allow for downstream synthetic expansion. The C5-Bromine bond is a deliberate synthetic handle. Because the carbon-bromine bond is weaker than a carbon-hydrogen bond, it readily undergoes oxidative addition with Palladium(0) catalysts. This allows the molecule to serve as a core scaffold for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, expanding the C₁₂H₁₃BrN₂ formula into complex, high-affinity drug candidates.
Palladium-catalyzed functionalization pathways via the 5-bromo vector.
References
- BLDpharm. "5-Bromo-1-isobutyl-1H-benzo[d]imidazole" (Cross-reference database entry for CAS 406235-71-0 / 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole).
- PubChemLite / University of Luxembourg. "C12H13BrN2 - Explore".
Sources
The Cyclopentyl Moiety: A Key Modulator of Benzimidazole Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The pharmacological profile of these agents is intricately dictated by the nature and position of substituents on the benzimidazole core.[4][5] Among the various structural modifications, the incorporation of a cyclopentyl moiety has emerged as a significant strategy to enhance the bioactivity and drug-like properties of benzimidazole derivatives. This technical guide provides a comprehensive analysis of the multifaceted role of the cyclopentyl group in modulating the bioactivity of benzimidazole-based compounds. We will delve into its influence on structure-activity relationships (SAR), receptor binding, and pharmacokinetic profiles, supported by mechanistic insights and case studies of clinically relevant molecules.
Introduction: The Benzimidazole Scaffold and the Significance of Alicyclic Moieties
Benzimidazole, a bicyclic heterocyclic compound, consists of a fusion between benzene and imidazole rings.[6] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[7] The therapeutic potential of benzimidazole derivatives is unlocked through strategic substitutions at various positions of the ring system.[4]
Alicyclic fragments, such as cyclopentyl and cyclopropyl groups, are frequently employed in drug design to optimize the pharmacological properties of lead compounds. These moieties can confer a range of benefits, including:
-
Enhanced Potency: By providing an optimal fit within the hydrophobic pockets of target proteins.
-
Improved Metabolic Stability: By blocking sites of metabolism.
-
Increased Brain Permeability: By modulating lipophilicity.
-
Favorable Binding Entropy: Through conformational restriction.[8]
The cyclopentyl group, in particular, offers a unique combination of hydrophobicity and conformational rigidity that can be advantageous in tailoring the interaction of a benzimidazole derivative with its biological target.
The Role of the Cyclopentyl Moiety in Receptor Binding and Target Interaction
The introduction of a cyclopentyl group onto the benzimidazole scaffold can significantly influence its binding affinity and selectivity for a given biological target. This is primarily achieved through its contribution to the overall molecular conformation and its ability to engage in specific non-covalent interactions within the binding site.
Hydrophobic Interactions and van der Waals Forces
The non-polar, lipophilic nature of the cyclopentyl ring makes it an ideal candidate for occupying hydrophobic pockets within enzymes and receptors.[7] These interactions are crucial for the stabilization of the ligand-receptor complex. The binding of a cyclopentyl-substituted benzimidazole to a hydrophobic pocket is energetically favorable, as it displaces ordered water molecules, leading to an increase in entropy.
Diagram 1: Interaction of a Cyclopentyl-Benzimidazole with a Hypothetical Binding Pocket
Caption: A schematic representation of a cyclopentyl-benzimidazole derivative engaging in hydrophobic interactions within a target's binding pocket.
Conformational Rigidity and Pre-organization
Compared to a flexible alkyl chain of similar size (e.g., n-pentyl), the cyclopentyl group has a more restricted conformation. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to the target. A flexible molecule has many possible conformations in solution, and "freezing" into a single bioactive conformation upon binding is entropically unfavorable. A more rigid molecule like a cyclopentyl-substituted derivative is already "pre-organized" for binding, which can lead to a higher binding affinity.
The conformation of substituents on the benzimidazole ring has been shown to be a critical factor in determining its properties.[9] The puckered "envelope" conformation of the cyclopentane ring allows for a specific three-dimensional arrangement of atoms that can be optimized to fit the topology of a binding site with high complementarity.
Impact of the Cyclopentyl Moiety on Pharmacokinetic Properties
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The cyclopentyl moiety can significantly influence these properties.
Lipophilicity and Membrane Permeability
The introduction of a cyclopentyl group generally increases the lipophilicity of a benzimidazole derivative. This can enhance its ability to cross cell membranes, which is crucial for oral bioavailability and reaching intracellular targets. However, an excessive increase in lipophilicity can lead to poor aqueous solubility and non-specific binding to other proteins and tissues. Therefore, the cyclopentyl group offers a balanced approach to modulating lipophilicity.
Metabolic Stability
The cyclopentyl ring can enhance the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes. However, the relationship between structure and metabolic stability is not always straightforward. In a study of N-benzyl benzimidazole inhibitors of Francisella tularensis Enoyl-Reductase (FabI), it was found that cyclopentane derivatives did not adhere to the predicted structure-metabolism relationships, indicating a complex interplay of molecular properties.[1] This highlights the importance of empirical testing in drug development.
Case Study: Ribociclib (Kisqali®) - A Cyclopentyl-Containing Benzimidazole Derivative in Oncology
A prominent example of a successful drug featuring a cyclopentyl-benzimidazole scaffold is Ribociclib (Kisqali®). Ribociclib is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[10][11][12][13]
The chemical structure of Ribociclib is 7-Cyclopentyl-N,N-dimethyl-2-{[5-(1-piperazinyl)-2-pyridinyl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[10] The cyclopentyl group in Ribociclib is positioned to occupy a hydrophobic region of the ATP-binding pocket of CDK4/6. This interaction is crucial for the high affinity and selectivity of the drug. While a detailed comparative SAR for the cyclopentyl group in Ribociclib is not extensively published, its presence in this clinically approved and effective drug underscores its importance in achieving the desired pharmacological profile.
| Drug | Target | Therapeutic Area | Role of Cyclopentyl Moiety |
| Ribociclib | CDK4/6 | Oncology (Breast Cancer) | Occupies a hydrophobic pocket in the ATP-binding site, contributing to high affinity and selectivity.[10][11][12][13] |
Cyclopentyl Moieties in Antiviral Benzimidazoles
The benzimidazole scaffold is also a key component in the development of antiviral agents.[11][14] For instance, allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase have been developed based on a cyclohexyl-benzimidazole scaffold.[8][15] These compounds act by binding to a site on the enzyme that is distant from the active site, inducing a conformational change that inhibits its function.[8][15] While this example features a cyclohexyl ring, it highlights the utility of alicyclic moieties in achieving potent and specific antiviral activity. The cyclopentyl group can serve a similar purpose, providing the necessary hydrophobic interactions and conformational constraints to effectively bind to allosteric sites on viral proteins.[16][17][18]
Diagram 2: General Workflow for Synthesis and Screening of Cyclopentyl-Benzimidazole Derivatives
Caption: A generalized workflow for the development of bioactive cyclopentyl-benzimidazole compounds.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-N-Cyclopentyl-Benzimidazoles
This protocol describes a representative method for the synthesis of N-cyclopentyl-benzimidazole derivatives.
Materials:
-
N-cyclopentyl-o-phenylenediamine
-
Substituted aromatic or aliphatic aldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of N-cyclopentyl-o-phenylenediamine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).
-
Add sodium metabisulfite (1.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopentyl-benzimidazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a cyclopentyl-benzimidazole derivative against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (cyclopentyl-benzimidazole derivative) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The cyclopentyl moiety is a valuable building block in the design and development of bioactive benzimidazole derivatives. Its unique combination of hydrophobicity and conformational rigidity allows it to effectively occupy hydrophobic pockets in biological targets, leading to enhanced binding affinity and potency. Furthermore, the cyclopentyl group can favorably modulate the pharmacokinetic properties of benzimidazole-based compounds, improving their metabolic stability and membrane permeability. The clinical success of drugs like Ribociclib validates the utility of this approach in oncology. As our understanding of drug-receptor interactions continues to grow, the strategic incorporation of the cyclopentyl moiety will undoubtedly remain a key strategy in the medicinal chemist's toolbox for the discovery of novel and effective benzimidazole-based therapeutics.
References
-
Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Available at: [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available at: [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Available at: [Link]
-
Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib. Available at: [Link]
-
Antiviral Drugs Study Guide: Mechanisms & Clinical Use | Notes. Available at: [Link]
-
Benzimidazole derivatives as kinase inhibitors. Available at: [Link]
-
Hydrophilic and hydrophobic interactions of docked benzimidazole derivatives with …. Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]
-
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. Available at: [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Available at: [Link]
-
Synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight membered [1,2-a]alicyclic rings and influence of methyl group substituents on cytotoxicity of benzimidazolequinones. Available at: [Link]
-
Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Available at: [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
-
Ribociclib: another CDK inhibitor hits the mark in breast cancer. Available at: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available at: [Link]
-
Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents. Available at: [Link]
-
Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Available at: [Link]
-
A review: Mechanism of action of antiviral drugs. Available at: [Link]
-
The 3D view of binding interactions between tested benzimidazole drugs.... Available at: [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Available at: [Link]
-
Mechanisms of action of antiviral drugs. Available at: [Link]
-
CONFORMATIONAL ANALYSIS: A REVIEW. Available at: [Link]
-
Chemical structure of ribociclib. Available at: [Link]
-
Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. Available at: [Link]
-
Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. Available at: [Link]
-
Benzimidazole. Available at: [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Available at: [Link]
Sources
- 1. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update | IntechOpen [intechopen.com]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Drugs Study Guide: Mechanisms & Clinical Use | Notes [pearson.com]
- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
Application Note: Efficient Synthesis Protocol for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Introduction & Rationale
Benzimidazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR modulators, and epigenetic target ligands. Specifically, 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (CAS: 406235-71-0)[1] is a highly versatile building block. The N1-cyclopentyl group provides optimal lipophilicity and steric bulk to occupy hydrophobic pockets, while the 5-bromo substituent serves as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This application note details a scalable, high-yielding, three-step linear synthesis designed for high purity and operational simplicity.
Mechanistic Overview & Synthetic Strategy
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected over common alternatives. This protocol is engineered around three highly optimized transformations:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis initiates with 4-bromo-1-fluoro-2-nitrobenzene[2]. The choice of the fluoroarene over its chloro- or bromo- analog is dictated by SNAr kinetics. The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer transition state and drastically accelerating the rate-determining addition step of cyclopentylamine.
-
Step 2: Chemoselective Nitro Reduction. The intermediate must be reduced to 4-bromo-N1-cyclopentylbenzene-1,2-diamine[3]. Standard catalytic hydrogenation (Pd/C, H 2 ) poses a severe risk of concomitant hydrodehalogenation of the aryl bromide. To prevent this, a chemoselective Béchamp-type reduction utilizing iron powder and ammonium chloride (Fe/NH 4 Cl) is employed. This single-electron transfer mechanism reduces the nitro group rapidly without cleaving the sensitive C-Br bond[4].
-
Step 3: Orthoester Cyclization. Traditional benzimidazole cyclizations rely on refluxing formic acid, which is harsh and can lead to formamide byproducts or degradation. Instead, this protocol utilizes triethyl orthoformate as a C1 synthon catalyzed by p-toluenesulfonic acid (p-TsOH). This provides a mild, anhydrous cyclization environment where the ethanol byproduct can be distilled off to drive the equilibrium forward[5].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole.
Step-by-Step Experimental Protocols
Step 1: Preparation of 4-bromo-N-cyclopentyl-2-nitroaniline
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene (22.0 g, 100 mmol, 1.0 eq) in anhydrous THF (200 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (19.4 g, 150 mmol, 1.5 eq) followed by cyclopentylamine (10.2 g, 120 mmol, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (300 mL) and water (200 mL). Wash the organic layer with brine (150 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate to afford the product as a bright yellow solid.
Step 2: Preparation of 4-bromo-N1-cyclopentylbenzene-1,2-diamine
-
In a 1 L round-bottom flask, suspend the crude 4-bromo-N-cyclopentyl-2-nitroaniline (25.6 g, 90 mmol, 1.0 eq) in a mixture of Ethanol (200 mL) and Water (50 mL).
-
Add Iron powder (25.1 g, 450 mmol, 5.0 eq) and Ammonium Chloride (9.6 g, 180 mmol, 2.0 eq).
-
Vigorously stir and heat the suspension to 80 °C for 2 hours.
-
Workup: While still hot, filter the heterogeneous mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 100 mL).
-
Concentrate the combined filtrates to remove ethanol, then extract the aqueous residue with Ethyl Acetate (200 mL). Wash with brine, dry over Na 2 SO 4 , and concentrate to yield the diamine as a dark, viscous oil that solidifies upon standing.
Step 3: Preparation of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
-
Dissolve the crude 4-bromo-N1-cyclopentylbenzene-1,2-diamine (20.4 g, 80 mmol, 1.0 eq) in Toluene (150 mL) in a 500 mL flask equipped with a Dean-Stark trap.
-
Add triethyl orthoformate (17.8 g, 120 mmol, 1.5 eq) and p-toluenesulfonic acid monohydrate (0.76 g, 4.0 mmol, 0.05 eq).
-
Heat the mixture to 90–100 °C for 3 hours, allowing the ethanol byproduct to collect in the Dean-Stark trap.
-
Workup: Cool the mixture, dilute with Ethyl Acetate (150 mL), and wash with saturated aqueous NaHCO 3 (100 mL) to neutralize the acid catalyst. Wash with brine, dry over Na 2 SO 4 , and concentrate.
-
Purification: Recrystallize the crude residue from hot heptane/ethyl acetate to afford the pure title compound as an off-white solid.
Quantitative Data & Analytical Characterization
| Reaction Step | Reagents & Solvents | Conditions | Target Yield | Key Analytical Data |
| Step 1: SNAr | 4-bromo-1-fluoro-2-nitrobenzene, Cyclopentylamine, DIPEA, THF | 65 °C, 4 h | 92–95% | LC-MS: m/z 285.0[M+H] + Appearance: Bright yellow solid |
| Step 2: Reduction | Intermediate 1, Fe powder, NH 4 Cl, EtOH/H 2 O | 80 °C, 2 h | 88–92% | LC-MS: m/z 255.1 [M+H] + Appearance: Dark oil/solid |
| Step 3: Cyclization | Intermediate 2, HC(OEt) 3 , p-TsOH, Toluene | 90 °C, 3 h | 80–85% | LC-MS: m/z 265.0 [M+H] + Appearance: Off-white solid |
Self-Validating System & Troubleshooting
To ensure trustworthiness and reproducibility, each step is designed as a self-validating system with clear visual and analytical checkpoints:
-
Validating Step 1: The reaction is self-indicating. The displacement of the fluoride by the amine generates a deep yellow/orange chromophore characteristic of nitroanilines. If the solution remains pale, verify the quality of the DIPEA base.
-
Validating Step 2: The reduction is accompanied by a distinct color change from bright yellow to a dark, heterogeneous mixture. On TLC (Hexanes/EtOAc 3:1), the disappearance of the bright yellow, UV-active starting material spot and the emergence of a highly polar, ninhydrin-active diamine spot validates complete reduction. Troubleshooting: If the reaction stalls, the iron powder may be oxidized; ensure fine, unoxidized iron powder is used.
-
Validating Step 3: The cyclization progress is physically validated by the accumulation of ethanol in the Dean-Stark trap. The target benzimidazole is highly fluorescent under short-wave UV (254 nm). If unreacted diamine remains, add an additional 0.5 eq of triethyl orthoformate and continue heating.
References[6] Title: 5-Bromo-1-isopropyl-1H-benzo[d]imidazole | BLD Pharm
Source: bldpharm.com URL: 1] Title: CAS:1231930-28-16-Bromo-1-cyclopentyl-2-methyl-1H ... - 毕得医药 Source: bidepharm.com URL: 2] Title: N-methylcyclopentanamine - LookChem Source: lookchem.com URL: 3] Title: Product Index - AA Blocks Source: aablocks.com URL: 5] Title: Benzimidazole synthesis Source: organic-chemistry.org URL: 4] Title: Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines | Request PDF - ResearchGate Source: researchgate.net URL:
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromobenzimidazoles
Executive Summary
The benzimidazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors, antivirals, and immunomodulatory agents. Functionalization at the C-5 position via the Suzuki-Miyaura cross-coupling reaction is a critical pathway for generating structural diversity. However, the intrinsic chemical properties of the benzimidazole ring—specifically its tautomerism and the coordinating ability of its nitrogen atoms—present unique catalytic challenges. This application note provides a comprehensive, field-tested guide to optimizing Suzuki coupling conditions for 5-bromobenzimidazoles, ensuring high yields, reproducibility, and scalable workflows.
Mechanistic Challenges & Strategic Rationale
Coupling 5-bromobenzimidazole with aryl or heteroaryl boronic acids is fundamentally complicated by two factors:
-
Tautomerism and N-H Acidity: Unprotected 5-bromobenzimidazole exists in a rapid tautomeric equilibrium with 6-bromobenzimidazole. Furthermore, the acidic N-H proton (pKa ~12.5) can neutralize the base intended for boronic acid activation. Without sufficient active base, the boron atom cannot be quaternized into the reactive boronate complex, effectively stalling the transmetalation step[1].
-
Catalyst Poisoning: The nitrogen atoms of the benzimidazole ring are strong σ-donors. They can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that prematurely terminate the catalytic cycle[2].
To overcome these barriers, chemists employ two distinct strategies:
-
Direct Coupling (Unprotected): Utilizes an excess of a highly soluble inorganic base (e.g., Cs₂CO₃) and polar biphasic solvent mixtures (Dioxane/H₂O) to ensure the boronic acid is sufficiently activated despite the buffering effect of the substrate.
-
Protected Coupling: Involves masking the N-H with a protecting group (e.g., Boc, SEM, or THP). This eliminates tautomerism, prevents catalyst poisoning, and allows for milder conditions and lower catalyst loadings [3].
Catalytic Cycle & Substrate Dynamics
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific stages where unprotected 5-bromobenzimidazole poses a risk to reaction efficiency.
Fig 1. Catalytic cycle of Suzuki coupling highlighting benzimidazole coordination risks.
Optimization of Reaction Conditions: Quantitative Data
The selection of catalyst, base, and solvent is highly interdependent. Table 1 summarizes validated condition matrices for the coupling of 5-bromobenzimidazoles, allowing researchers to select the optimal system based on their specific substrate constraints.
Table 1: Validated Condition Matrices for 5-Bromobenzimidazole Suzuki Couplings
| Strategy | Catalyst System | Base (Equiv.) | Solvent System | Temp (°C) | Avg. Yield (%) | Mechanistic Rationale |
| Direct (Unprotected) | Pd(PPh₃)₄ (10-15 mol%) | Cs₂CO₃ (3.0 eq) | Dioxane/H₂O (4:1) | 90 - 100 | 75 - 85 | Excess Cs₂CO₃ overcomes N-H buffering; biphasic solvent ensures solubility of all species [1]. |
| Direct (Unprotected) | Pd(OAc)₂ / XPhos (5 mol%) | K₃PO₄ (2.0 eq) | n-Butanol/H₂O (2:1) | 100 | 80 - 95 | Bulky XPhos ligand prevents benzimidazole coordination to Pd, maintaining an active catalyst [4]. |
| Protected (N-Boc) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 80 | > 90 | Protection eliminates N-H interference; dppf facilitates difficult oxidative additions [2]. |
Standard Operating Protocols (SOPs)
Protocol: Direct Suzuki Coupling of Unprotected 5-Bromobenzimidazole
This protocol is designed as a self-validating system. The use of Dioxane/Water ensures homogeneity at elevated temperatures, while the color transition of the reaction mixture serves as an in-process indicator of catalyst health.
Materials:
-
5-Bromobenzimidazole (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.10 equiv, 10 mol%)
-
Cs₂CO₃ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Reagent Assembly & Degassing (Critical Step): Charge a Schlenk tube or heavy-walled pressure vial with 5-bromobenzimidazole, the boronic acid, and Cs₂CO₃. Add the Dioxane/Water mixture.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species. Sparge the mixture with Argon or N₂ for at least 15 minutes prior to catalyst addition to ensure cycle longevity.
-
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of inert gas. Seal the vessel tightly.
-
Validation Check: The mixture should appear pale yellow to light orange. A rapid shift to opaque black indicates premature catalyst decomposition (Pd black formation) due to poor degassing.
-
-
Thermal Activation: Submerge the vessel in a pre-heated oil bath at 90°C. Stir vigorously (800+ rpm).
-
Causality: High shear mixing is required to maximize the interfacial surface area between the organic and aqueous phases, facilitating the transmetalation step between the water-soluble boronate and the organic-soluble Pd(II) complex.
-
-
In-Process Monitoring: After 4-6 hours, sample the organic layer for LC-MS or TLC analysis.
-
Validation Check: The disappearance of the 5-bromobenzimidazole peak (M+H: 197/199) and the appearance of the coupled product mass validates cycle progression.
-
-
Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography.
-
Expert Insight: Unprotected benzimidazoles streak heavily on silica. Use a gradient of DCM to DCM/MeOH (9:1) containing 1% Triethylamine (TEA) to neutralize the acidic silica and improve peak shape.
-
Fig 2. Step-by-step experimental workflow for the Suzuki cross-coupling protocol.
Analytical Validation & Troubleshooting
-
Observation: High levels of dehalogenated benzimidazole (benzimidazole lacking both the bromine and the aryl group).
-
Root Cause: The Pd(II) intermediate undergoes premature reductive elimination with a hydride source (often from the solvent or amine bases) before transmetalation can occur [4].
-
Solution: Ensure the boronic acid is fully activated by the base. If using sterically hindered boronic esters, consider pre-hydrolyzing them to the free boronic acid or switching to a stronger base like KOH.
-
-
Observation: Reaction stalls at ~50% conversion despite active catalyst color.
-
Root Cause: Degradation of the boronic acid (protodeboronation) at high temperatures.
-
Solution: Spike the reaction with an additional 0.5 equiv of boronic acid. Alternatively, utilize a slow-release boronic acid derivative (e.g., MIDA boronates).
-
-
Observation (Post-Purification): The ¹H NMR spectrum of the isolated product shows broad, unresolved peaks in the aromatic region.
-
Root Cause: Rapid tautomerization of the N-H proton at room temperature on the NMR timescale.
-
Solution: This is a classic artifact, not a purity issue. Run the NMR in DMSO-d₆ at an elevated temperature (80°C) to coalesce the signals into sharp, interpretable peaks.
-
References
- Source: nih.
- Source: intechopen.
- Source: organic-chemistry.
- Source: libretexts.
Preparation of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole from 4-bromo-1,2-diaminobenzene
An Application Note for the Synthesis, Purification, and Characterization of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1][2][3] Its versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from its ability to act as a bioisostere for natural purines, allowing it to interact with various biological targets.[3][4] The synthesis of specifically substituted benzimidazoles is therefore of paramount importance for the exploration of new therapeutic leads.
This application note provides a detailed, two-step protocol for the preparation of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, starting from the commercially available 4-bromo-1,2-diaminobenzene. The procedure is designed for researchers in synthetic chemistry and drug discovery, offering not just a step-by-step guide but also insights into the underlying chemical principles, potential challenges, and methods for rigorous characterization of the final compound.
The synthesis first involves the acid-catalyzed cyclization of 4-bromo-1,2-diaminobenzene with formic acid to yield the key intermediate, 5-bromo-1H-benzo[d]imidazole. This is followed by a selective N-alkylation with cyclopentyl bromide to afford the target molecule. We will discuss the causality behind reagent selection, reaction conditions, and purification strategies, including a critical analysis of potential regioisomer formation during the alkylation step.
Overall Reaction Scheme
Figure 1: Two-step synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole from 4-bromo-1,2-diaminobenzene.
Part 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole (Intermediate I)
Principle and Mechanistic Insights
The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a classic condensation reaction, often referred to as the Phillips-Ladenburg synthesis.[5][6] In this protocol, formic acid serves as an efficient, inexpensive C1 synthon to form the C2-unsubstituted benzimidazole core. The reaction proceeds via an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent dehydration, typically under acidic conditions which catalyze the process.[7][8]
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol).
-
Reaction Initiation: To the flask, add 90% formic acid (35 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4 hours.
-
Cooling and Precipitation: After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
Neutralization: Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. While stirring, cautiously add 10% aqueous sodium hydroxide solution until the pH of the mixture is approximately 7-8. This will neutralize the excess formic acid and precipitate the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight to yield 5-bromo-1H-benzo[d]imidazole (Intermediate I ) as a light brown or off-white solid.[10]
Purification and Characterization of Intermediate I
The crude product is often of sufficient purity for the subsequent step. However, if required, recrystallization from an ethanol/water mixture can be performed.
-
Expected Yield: 9.5 g (90%)
-
Physical Form: White to brown powder or crystals.[11]
-
Melting Point: 130-134 °C.[11]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (br s, 1H, N-H), 8.27 (s, 1H, H-2), 7.79 (s, 1H, H-4), 7.55 (d, 1H, H-7), 7.33 (dd, 1H, H-6).[3][10]
-
LC-MS (m/z): Calculated for C₇H₅BrN₂ [M+H]⁺: 196.97; Found: 197.0.[10]
Part 2: Synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (Final Product)
Principle and Mechanistic Insights
This step involves the N-alkylation of the benzimidazole ring. A strong base, such as sodium hydride (NaH), is used to deprotonate the acidic N-H proton of the imidazole ring, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of cyclopentyl bromide in a classic Sₙ2 reaction to form the C-N bond.
A critical consideration in this step is regioselectivity. The 5-bromo-1H-benzo[d]imidazole intermediate has two non-equivalent nitrogen atoms (N1 and N3). Alkylation can theoretically occur at either position, leading to the formation of two regioisomers: 5-bromo-1-cyclopentyl-1H-benzo[d]imidazole and 6-bromo-1-cyclopentyl-1H-benzo[d]imidazole. While steric hindrance from the adjacent bromo group might slightly disfavor alkylation at N1, a mixture of products is often obtained. The choice of solvent and base can influence the ratio of these isomers.[12] For this protocol, we use DMF as a polar aprotic solvent which effectively solvates the cation of the base and facilitates the Sₙ2 reaction.
Experimental Protocol
-
Inert Atmosphere: Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
-
Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.36 g, 59.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Dissolve Intermediate I (9.5 g, 48.2 mmol) in 50 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Stir the mixture at this temperature for 1 hour.
-
Scientist's Note: Hydrogen gas is evolved during this step. Ensure proper ventilation. The formation of the sodium salt often results in a thicker suspension.
-
-
Alkylation: Add cyclopentyl bromide (7.9 g, 53.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization of the Final Product
The crude product, which may contain both regioisomers, must be purified by column chromatography.
-
Chromatography: Prepare a silica gel column. The crude product can be loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Scientist's Note: The two regioisomers, if formed, will likely have very similar Rf values. Careful fractionation and analysis of the fractions by TLC are crucial for separation.
-
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole as a solid.
Data Summary
| Reagent/Parameter | Part 1 | Part 2 |
| Starting Material | 4-bromo-1,2-diaminobenzene | 5-bromo-1H-benzo[d]imidazole |
| Primary Reagent | 90% Formic Acid | Cyclopentyl Bromide |
| Base/Catalyst | Acid-catalyzed | Sodium Hydride (NaH) |
| Solvent | None (Formic acid as reagent & solvent) | Anhydrous DMF |
| Temperature | Reflux (~100-110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 12-16 hours |
| Purification | Precipitation/Recrystallization | Column Chromatography |
| Characterization Data for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole | |
| Physical Form | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): ~8.0 (s, 1H, H-2), ~7.8 (d, 1H, H-4), ~7.4 (d, 1H, H-7), ~7.2 (dd, 1H, H-6), ~4.8 (m, 1H, N-CH), ~2.2-1.6 (m, 8H, cyclopentyl CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | Expected shifts (δ, ppm): Aromatic carbons (110-145), C2 (~143), N-CH (~59), Cyclopentyl carbons (~33, ~24) |
| HRMS (ESI) | Calculated for C₁₂H₁₃BrN₂ [M+H]⁺: 265.0338; Found: 265.0341 |
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
References
-
Akhtar, T., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Supplemental Information. Available at: [Link]
-
Bulus, M., & Kumar, R. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. Available at: [Link]
- Kleeman, A., et al. (1999).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. . Available at: [Link]
-
Patil, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
-
Shala-Aqeel, A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. Available at: [Link]
- Townsend, L. B. (1976). The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
- Weidenhagen, R. (1937). Eine neue Synthese von Imidazol-derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 570-576.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Bromo-1H-benzo[d]imidazole | 4887-88-1 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Substituted Benzimidazoles
Introduction & Mechanistic Rationale
Benzimidazoles are privileged heterocyclic pharmacophores embedded in numerous biologically active compounds, exhibiting potent anti-cancer, anti-viral, and anti-ulcer properties[1]. Traditional syntheses of these heterocycles via the condensation of o-phenylenediamine (OPDA) with carboxylic acids or aldehydes often suffer from prolonged reaction times, harsh conditions, and suboptimal yields. This is largely due to the slow thermal conductivity and uneven temperature gradients characteristic of conventional heating[2].
Microwave (MW) irradiation revolutionizes this workflow through dielectric heating [3]. Unlike conventional thermal methods, microwaves couple directly with the dipoles of the reactants and polar solvents. This induces rapid molecular rotation and friction, leading to instantaneous, uniform volumetric heating. Consequently, the activation energy barrier for the nucleophilic attack and subsequent cyclization is rapidly overcome, drastically reducing reaction times from hours to mere minutes while minimizing thermal degradation byproducts[3].
Workflow and mechanism of microwave-assisted benzimidazole synthesis.
Experimental Design: Causality in Reagent Selection
As a Senior Application Scientist, selecting the right chemical environment is critical for optimizing MW-assisted protocols:
-
Catalyst Selection (Er(OTf)₃): In solvent-free conditions, Erbium(III) triflate acts as a potent Lewis acid. It coordinates with the carbonyl oxygen of the aldehyde, intensifying its electrophilicity[4]. This accelerates the initial nucleophilic attack by the primary amine of OPDA. The solvent-free environment ensures a high localized concentration of reactants, maximizing the frequency of productive collisions under MW irradiation[4].
-
Oxidative Agents (DDQ): When synthesizing 2-substituted benzimidazoles from aldehydes, the initial cyclization yields an unstable benzimidazoline intermediate[5]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a rapid hydrogen acceptor. Under MW conditions, DDQ instantaneously oxidizes the intermediate, driving the equilibrium toward the fully aromatized, thermodynamically stable benzimidazole core[5].
-
Reactant State (Salt vs. Free Base): Utilizing o-phenylenediamine dihydrochloride instead of the free base can prevent the oxidative degradation of the diamine prior to condensation. This simple substitution reduces colored impurities, ensures more homogenous mixing, and simplifies downstream purification[6].
Quantitative Data Presentation
To illustrate the profound impact of dielectric heating, Table 1 summarizes the comparative kinetic and yield metrics between conventional thermal heating and microwave-assisted protocols across different catalytic systems.
| Reaction Target | Catalyst / Conditions | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield |
| 1,2-Disubstituted Benzimidazoles | Er(OTf)₃ (1 mol%), Solvent-free | 60 min | 61.4% | 5 min | 99.9% |
| 2-Substituted Benzimidazoles | Polyphosphoric Acid (PPA) | 3 - 4 hours | 45 - 60% | 5 - 10 min | 85 - 95% |
| Oxidative Condensation | DDQ (60 mol%), Acetonitrile | 120 min | < 50% | 3 - 5 min | 90 - 95% |
Table 1: Performance comparison demonstrating the superiority of microwave irradiation over conventional heating[6],[4],[5].
Detailed Experimental Protocols
Protocol A: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃
This protocol leverages green chemistry principles by eliminating volatile organic solvents and utilizing a highly efficient Lewis acid[4].
-
Preparation: In a 10 mL dedicated glass microwave reaction vessel, add N-phenyl-o-phenylenediamine (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Catalyst Addition: Add Er(OTf)₃ (1 mol%, ~6 mg) to the mixture.
-
Homogenization (Self-Validation Step): Grind or vortex the mixture briefly to ensure uniform physical contact between the solid/liquid phases. Causality: A homogenous paste ensures uniform dielectric heating, prevents localized thermal runaway (hot spots), and guarantees reproducible yields.
-
Microwave Irradiation: Seal the vessel with a pressure-rated cap. Place it in the microwave reactor. Set the parameters to 60 °C and 50 W power. Irradiate for 5 minutes.
-
Reaction Monitoring (Self-Validation Step): Carefully vent and open the vessel post-cooling. Extract a micro-aliquot, dissolve in ethyl acetate, and perform TLC (Hexane:Ethyl Acetate, 7:3). The complete disappearance of the aldehyde spot under UV (254 nm) confirms 100% conversion.
-
Work-up & Purification: Add 5 mL of distilled water to the crude mixture. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallization from ethanol yields the pure product.
Protocol B: Oxidative Heterocyclization using DDQ
Designed for the rapid synthesis of 2-aryl benzimidazoles where aromatization is the rate-limiting step[5].
-
Preparation: Dissolve o-phenylenediamine (1.0 mmol) and the arylaldehyde (1.0 mmol) in a minimum volume (approx. 2-3 mL) of acetonitrile in a microwave-safe vented vessel.
-
Oxidant Addition: Add DDQ (60 mol%, 0.14 g) to the solution. Causality: Acetonitrile is chosen for its high microwave absorbing capacity (high loss tangent), which rapidly transfers thermal energy to the reactants while fully solvating the DDQ.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 80 °C (approx. 100-150 W) for 3 to 5 minutes.
-
Work-up (Self-Validation Step): Upon completion (verified by TLC), quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes any acidic byproducts and solubilizes reduced DDQ hydroquinone derivatives into the aqueous phase, ensuring the target benzimidazole remains cleanly in the organic phase during extraction.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from an ethanol/water mixture.
Troubleshooting & Optimization
-
Overheating or Bumping: If the reaction mixture chars or pressure spikes rapidly, the microwave power is too high or the reactants are excessively absorbing[3]. Solution: Lower the initial wattage setting or dilute the mixture with a microwave-transparent solvent (e.g., toluene) to moderate the heating rate.
-
Incomplete Conversion in Solvent-Free Runs: Often results from poor mixing prior to irradiation. Solution: Ensure thorough trituration of reactants before sealing the vessel. If solids remain stubborn, adding a single drop of ethanol can act as a localized energy-transfer agent to initiate the melt[3].
References
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview. (Until 2013) Source: Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA) URL:[Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant Source: Chemical and Pharmaceutical Bulletin URL:[Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: MDPI (Molecules) URL:[Link]
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent Source: Taylor & Francis (Synthetic Communications) URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Scalable Production Methods for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole: Process Optimization and Scale-Up Protocols
Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Application Note & Scalable Protocol
Executive Summary
5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (CAS: 406235-71-0) is a privileged pharmacophore frequently utilized as a core scaffold in the development of kinase inhibitors and epigenetic modulators, such as WDR5 inhibitors. As a Senior Application Scientist, I frequently encounter scale-up bottlenecks associated with the regioselectivity of benzimidazole alkylation.
Direct N-alkylation of 5-bromobenzimidazole with cyclopentyl bromide inevitably yields a near 1:1 statistical mixture of 5-bromo and 6-bromo regioisomers. These isomers possess nearly identical retention factors (Rf), making chromatographic separation at a multi-kilogram scale economically and practically unviable. To circumvent this, this application note details a highly scalable, 100% regiospecific de novo 3-step synthesis starting from 4-bromo-1-fluoro-2-nitrobenzene.
Figure 1: Comparison of direct alkylation vs. de novo synthesis for regiocontrol.
Process Chemistry & Mechanistic Insights
The de novo route is designed as a self-validating system where each intermediate can be easily monitored via HPLC, and the reaction conditions are specifically tailored to prevent side reactions (such as hydrodehalogenation).
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Synthesis of 4-bromo-N-cyclopentyl-2-nitroaniline. Causality & Choice of Reagents: The strongly electron-withdrawing nitro group at the ortho position highly activates the C-F bond towards nucleophilic attack[1]. Fluoride acts as an excellent leaving group due to its electronegativity, which stabilizes the intermediate Meisenheimer complex. We utilize N,N-Dimethylformamide (DMF) as the solvent because its polar aprotic nature accelerates the S_NAr reaction by leaving the nucleophile (cyclopentylamine) unsolvated and highly reactive. Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous acid scavenger to neutralize the generated HF, preventing amine protonation.
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of 4-bromo-N1-cyclopentylbenzene-1,2-diamine. Causality & Choice of Reagents: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated here. Palladium readily inserts into the C-Br bond, leading to catastrophic hydrodehalogenation. To maintain the integrity of the aryl bromide, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[2]. The NH₄Cl acts as a mild proton source that slowly etches the passivating oxide layer off the iron powder, allowing for a controlled, highly chemoselective single-electron transfer (SET) reduction of the nitro group.
Step 3: Cyclocondensation
Objective: Synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole. Causality & Choice of Reagents: Triethyl orthoformate (TEOF) is selected over formic acid. TEOF acts simultaneously as the C1 synthon and an in situ dehydrating agent[3]. The reaction proceeds via an amidine intermediate. By adding a catalytic amount of p-toluenesulfonic acid (p-TsOH) and operating at 100 °C, the equilibrium is driven entirely to the right through the evaporative removal of ethanol, ensuring complete cyclization without the risk of unwanted N-formylation side products.
Figure 2: Three-step process workflow for the synthesis of the target benzimidazole.
Quantitative Data: Optimization of the Reduction Step
To validate the choice of reducing agent in Step 2, a comparative study was conducted. The data below demonstrates the critical need to avoid palladium-based catalysis to preserve the bromine atom, which is essential for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Table 1: Optimization of Nitro Reduction Conditions (Step 2)
| Reducing Agent | Solvent System | Temp (°C) | Conversion (%) | Dehalogenation (%) | Isolated Yield (%) |
| H₂, 10% Pd/C | Methanol | 25 | >99 | >80 | <10 |
| SnCl₂·2H₂O | Ethyl Acetate | 80 | 85 | <2 | 72 |
| Fe, NH₄Cl | EtOH / H₂O (4:1) | 80 | >99 | Not detected | 94 |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-bromo-N-cyclopentyl-2-nitroaniline
-
Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge: Add 4-bromo-1-fluoro-2-nitrobenzene (500 g, 2.27 mol, 1.0 eq) and anhydrous DMF (2.5 L) to the reactor. Stir to dissolve.
-
Base Addition: Add finely powdered K₂CO₃ (470 g, 3.40 mol, 1.5 eq).
-
Amine Addition: Dropwise add cyclopentylamine (212 g, 2.49 mol, 1.1 eq) over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the suspension to 60 °C and stir for 4 hours.
-
IPC: Monitor via HPLC (UV 254 nm). The reaction is complete when starting material is <1%.
-
Workup: Cool the mixture to 20 °C and pour slowly into vigorously stirred ice-water (10 L). Filter the resulting bright orange precipitate, wash with water (3 × 1 L), and dry under vacuum at 45 °C to constant weight.
Protocol 2: Synthesis of 4-bromo-N1-cyclopentylbenzene-1,2-diamine
-
Setup: Equip a 10 L reactor with a mechanical stirrer and reflux condenser.
-
Charge: Add the intermediate from Protocol 1 (approx. 640 g, 2.24 mol, 1.0 eq), Ethanol (4.0 L), and Deionized Water (1.0 L).
-
Reagent Addition: Add NH₄Cl (359 g, 6.72 mol, 3.0 eq) followed by Iron powder (325 mesh, 625 g, 11.2 mol, 5.0 eq) in portions to control mild effervescence.
-
Reaction: Heat to 80 °C (gentle reflux) for 2 hours. The orange solution will turn pale yellow/colorless as the nitro group reduces.
-
Workup: While still hot (60 °C), filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (1 L). Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with Ethyl Acetate (3 × 1.5 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield a dark oil that crystallizes upon standing.
Protocol 3: Synthesis of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
-
Setup: Equip a 5 L reactor with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add the diamine intermediate from Protocol 2 (approx. 560 g, 2.19 mol, 1.0 eq) and Triethyl orthoformate (973 g, 6.57 mol, 3.0 eq).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20.8 g, 0.11 mol, 0.05 eq).
-
Reaction: Heat the mixture to 100 °C. Ethanol will evolve and collect in the Dean-Stark trap. Continue heating for 3 hours until ethanol evolution ceases.
-
Workup: Cool to room temperature. Dilute the mixture with Dichloromethane (3 L) and wash with saturated aqueous NaHCO₃ (1 L) to neutralize the acid catalyst.
-
Purification: Dry the organic layer, concentrate to a minimal volume, and induce crystallization by adding Heptane (2 L). Filter the off-white crystalline solid and dry under vacuum at 50 °C.
References
- Source: Google Patents (US11174250B2)
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines Source: MDPI (Molecules) URL:[Link]
Sources
Troubleshooting & Optimization
Purification strategies for removing impurities from benzimidazole intermediates
Welcome to the Advanced Technical Support Center for Benzimidazole Purification . As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of benzimidazole intermediates.
Benzimidazoles are critical pharmacophores in drug development, but their synthesis—often involving o-phenylenediamines, aldehydes, and transition metal catalysts—generates stubborn impurities. This guide moves beyond basic protocols by explaining the causality behind each technique, ensuring you can troubleshoot dynamically at the bench.
Purification Decision Workflow
Workflow for purifying benzimidazole intermediates based on specific impurity profiles.
Quantitative Purification Metrics
To optimize your workflow, consult the following empirical data comparing standard purification strategies for benzimidazole intermediates:
| Purification Strategy | Target Impurities Removed | Typical Recovery (%) | Target Purity Achieved (%) |
| Acid-Base Extraction | Unreacted aldehydes, neutral organics | 85 – 95 | 80 – 90 |
| Recrystallization | Oxidized diamines, trace starting materials | 70 – 85 | > 98 |
| Activated Carbon/Scavenger | Colored polymers, transition metals (Cu, Pd) | 80 – 90 | N/A (Color/Metal removal) |
| Column Chromatography | Regioisomers, closely eluting byproducts | 60 – 80 | > 99 |
Module 1: The Amphoteric Advantage (Acid-Base Extraction)
The Causality: Benzimidazoles possess a unique amphoteric nature. The pyridine-like nitrogen (N3) is basic (pKa ~5.5), while the pyrrole-like nitrogen (N1) is weakly acidic (pKa ~12.8). By treating the crude mixture with dilute acid, the basic nitrogen is protonated, rendering the intermediate highly water-soluble[1]. Neutral impurities (like unreacted aldehydes or ester byproducts) remain trapped in the organic phase.
Self-Validating Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Extract with 1M HCl (aqueous) in a separatory funnel.
-
Self-Validation Step: Spot the aqueous layer on a TLC plate and view under short-wave UV (254 nm). A dark, UV-active spot confirms the protonated benzimidazole has successfully transferred to the aqueous phase.
-
-
Separation: Drain the aqueous layer and discard the organic layer (which contains neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the pH reaches exactly 7.5 to 8.0[1].
-
Self-Validation Step: Immediate precipitation of a solid or formation of a cloudy suspension confirms the isolation of the free base.
-
-
Isolation: Filter the precipitate and wash with cold distilled water.
Troubleshooting & FAQs
Q: I added NaOH to my aqueous layer, but my product didn't precipitate. Where did it go? A: You likely over-basified the solution. Because benzimidazoles are amphoteric, raising the pH above 12 deprotonates the N1 nitrogen, forming a highly water-soluble benzimidazolide anion[1]. Fix: Carefully back-titrate the solution with 1M HCl until the pH returns to ~8 to force precipitation.
Module 2: Eradicating Colored & Metal Impurities
The Causality: Syntheses often utilize o-phenylenediamine starting materials, which are highly susceptible to air oxidation, forming dark, highly conjugated polymeric impurities[2]. Furthermore, modern catalytic routes employing copper, palladium, or Lewis acids like Er(OTf)₃ leave residual metals that coordinate tightly to the benzimidazole nitrogens, ruining elemental analysis and causing dark discoloration[3].
Self-Validating Protocol:
-
Dissolution: Dissolve the crude, dark benzimidazole in a minimum amount of hot solvent (e.g., ethanol or methanol)[4].
-
Scavenging: Add 10-20% w/w activated carbon (Norite) for organic polymers, and a silica-based metal scavenger (e.g., QuadraPure) if transition metals were used.
-
Digestion: Reflux the suspension gently for 15–20 minutes.
-
Filtration: Hot-filter the mixture through a tightly packed pad of Celite to remove the fine carbon/silica particles.
-
Self-Validation Step: Visually inspect the filtrate. It should transition from dark brown/black to pale yellow or colorless. If the solution remains dark, the coordination sphere of the metal is too tight; repeat the process with an EDTA wash.
-
Troubleshooting & FAQs
Q: During recrystallization, my benzimidazole forms a thick oil at the bottom of the flask instead of crystals. How do I fix this? A: This is known as "oiling out" (liquid-liquid phase separation). It occurs when the product precipitates at a temperature above its melting point, often due to high concentrations of impurities depressing the melting point[5]. Fix: Re-dissolve the oil in the hot solvent. Add a slightly more polar anti-solvent (like water) dropwise until just cloudy, then add a pure "seed" crystal. Cool the flask very slowly to bypass the phase-separation region.
Module 3: Chromatographic Resolution of Regioisomers
The Causality: When synthesizing 1,2-disubstituted benzimidazoles, regioisomers or closely related byproducts frequently form. These isomers have identical pKa values and solubilities, meaning acid-base extraction and crystallization will fail to separate them. Silica gel column chromatography is the only reliable method for final polishing[6].
Self-Validating Protocol:
-
Dry-Loading: Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate to a dry powder. Causality: Benzimidazoles are highly polar; liquid-loading often causes severe band tailing. Dry-loading ensures a tight, narrow elution band.
-
Column Packing: Pack the column using a non-polar base solvent (e.g., 100% DCM).
-
Elution: Run a gradient from 100% DCM to DCM/MeOH (e.g., 50:1 to 20:1)[6]. Pro-Tip: Add 1% Triethylamine (TEA) to the mobile phase. The TEA competes for the acidic silanol sites on the silica gel, preventing the basic benzimidazole from streaking.
-
Fraction Analysis:
-
Self-Validation Step: Spot fractions on a TLC plate. Benzimidazoles typically exhibit strong blue/green fluorescence under 254 nm UV light. Co-spot against your crude mixture to confirm isomer separation.
-
Troubleshooting & FAQs
Q: My product and the impurity are co-eluting on the column (Rf values are too close). What should I change? A: If the Rf values are within 0.1 of each other, a standard gradient will fail. Switch your solvent system selectivity. If you are using DCM/MeOH, switch to Ethyl Acetate/Hexanes[5]. If tailing is causing the co-elution, ensure you have added the 1% TEA modifier to sharpen the bands.
References
-
Benzimidazole synthesis. Organic Chemistry Portal.[Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC - NIH.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole in DMSO
Technical Support Center: Troubleshooting Solubility of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, rigid small molecules in drug discovery workflows. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole presents a classic biopharmaceutical challenge: a planar aromatic core combined with a bulky halogen and a hydrophobic cycloalkane ring. This heavily skews its physicochemical profile toward high lipophilicity (LogP) and high crystal lattice energy, often resulting in stubborn insolubility in standard vehicles like Dimethyl Sulfoxide (DMSO) or catastrophic precipitation upon aqueous dilution.
This guide provides a mechanistic understanding of these solubility barriers and self-validating protocols to overcome them, ensuring your biological assays and high-throughput screens yield reliable, artifact-free data.
Section 1: Diagnostic FAQs - Understanding the Causality
Q1: Why is 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole resisting dissolution even in 100% DMSO? A1: DMSO is a polar aprotic solvent that excels at dissolving a broad chemical space by solvating hydrogen-bond donors and disrupting weak intermolecular forces. However, the solubility of benzimidazoles in organic solvents is strictly governed by the thermodynamic competition between solvent-solute interactions and the solid-state crystal lattice energy[1]. The 5-bromo substitution adds significant molecular weight and polarizability, while the 1-cyclopentyl group introduces a bulky hydrophobic shield. Together, they enhance strong π−π stacking and van der Waals interactions in the solid state, making the crystal lattice highly stable[2]. If the energy required to break this lattice exceeds the solvation energy provided by DMSO, the compound remains insoluble.
Q2: My compound dissolved in DMSO, but the moment I spiked it into my aqueous cell culture media, it turned cloudy. What is the mechanism here? A2: You are observing a phenomenon known as "solvent shock" or hydrophobic collapse[3]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local polarity shifts drastically. The hydrophobic cyclopentyl and bromo-benzimidazole moieties cannot form favorable hydrogen bonds with water. To minimize their thermodynamically unfavorable exposed surface area, the molecules rapidly self-associate, nucleate, and precipitate as amorphous aggregates or microcrystals. This drastically reduces the bioavailable concentration of your compound, leading to false negatives in efficacy assays.
Q3: How can I differentiate between true insolubility and slow dissolution kinetics in DMSO? A3: Slow dissolution is a kinetic barrier, whereas true insolubility is a thermodynamic limit. If bath sonication and mild heating (37°C) achieve a clear solution that remains stable upon cooling to room temperature, the issue was merely kinetic. If the compound crashes back out upon cooling, you have exceeded its thermodynamic solubility limit in that solvent system.
Section 2: Formulation and Rescue Strategies
Q4: What are the most reliable methods to prevent aqueous precipitation for this specific chemotype? A4: To rescue highly lipophilic benzimidazoles, we must lower the thermodynamic penalty of aqueous exposure[4]. I recommend a tiered approach:
-
Co-solvency & Surfactants: Introduce a transitional polarity gradient. Using non-ionic surfactants like Tween-80 (Polysorbate 80) or co-solvents like PEG-400 lowers the interfacial tension between the hydrophobic drug and the aqueous phase[4].
-
Inclusion Complexation: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the cyclopentyl/benzimidazole core, while its hydrophilic exterior maintains aqueous solubility[3].
-
pH Adjustment: The benzimidazole nitrogen is weakly basic. Mild acidification of the intermediate dilution buffer can protonate the ring, drastically increasing aqueous solubility, though this must be balanced against the physiological pH requirements of your assay[3].
Section 3: Data Presentation - Co-Solvent Selection Matrix
When designing your vehicle, you must balance solubility enhancement with cellular tolerability. Below is a validated matrix for in vitro assay formulation.
| Excipient / Co-Solvent | Mechanism of Solubilization | Max Tolerated Conc. (Cell Assays) | Efficacy for Benzimidazoles |
| DMSO | Polar aprotic solvation | ≤ 0.5% (v/v) | High (Primary Stock) |
| PEG-400 | Polarity transition / Co-solvent | ≤ 1.0% (v/v) | Moderate |
| Tween-80 | Micellar encapsulation | ≤ 0.1% (v/v) | High |
| HP- β -CD | Host-guest inclusion complex | ≤ 5.0% (w/v) | Very High |
| 0.1M HCl | Protonation of basic nitrogen | Assay dependent (pH) | Moderate to High |
Section 4: Experimental Protocols
Protocol 1: Step-Down Dilution for Aqueous Assay Preparation
Purpose: To prevent solvent shock by creating a thermodynamic gradient rather than a direct spike into aqueous media.
-
Primary Stock: Dissolve 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes. If particulate remains, bath-sonicate at 37°C for 15 minutes.
-
Intermediate Formulation: Create a 10x working stock by diluting the DMSO stock into a transitional vehicle (e.g., 10% DMSO, 10% Tween-80, 80% PEG-400). Crucial step: Add the organic modifiers to the DMSO stock first, mix thoroughly, then slowly titrate in any aqueous components dropwise while vortexing.
-
Final Assay Dilution: Spike the 10x working stock into your final pre-warmed (37°C) aqueous assay buffer or media to achieve a 1x concentration. Ensure the final DMSO concentration remains ≤ 0.5%.
Protocol 2: Kinetic Solubility Determination via Nephelometry
Purpose: To empirically define the exact concentration at which your compound precipitates in your specific assay buffer, creating a self-validating boundary for your experiments[3].
-
Prepare a 2-fold serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 10 μ M) in a 96-well V-bottom plate.
-
Transfer 2 μ L of each DMSO stock into 198 μ L of your target aqueous assay buffer in a clear-bottom 96-well plate (Final DMSO = 1.0%).
-
Incubate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature to allow thermodynamic equilibration.
-
Measure light scattering (turbidity) using a nephelometer or a standard multimode plate reader (absorbance at 620 nm)[3].
-
Data Analysis: Plot concentration vs. absorbance. The inflection point where absorbance sharply increases marks the kinetic solubility limit.
Section 5: Visualizations
Diagnostic workflow for troubleshooting benzimidazole solubility in DMSO and aqueous buffers.
Mechanistic pathway of solvent shock and subsequent thermodynamic stabilization via excipients.
References
- Source: nih.gov (PMC)
- Source: benchchem.
- Source: acs.org (Journal of Chemical & Engineering Data)
- Source: nih.gov (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regio-Selectivity in Benzimidazole Alkylation
Welcome to the Technical Support Center. Alkylation of unsymmetrical benzimidazoles is a notorious challenge in medicinal chemistry. Due to rapid tautomeric equilibrium and the ambident nature of the benzimidazolide anion, standard alkylation protocols frequently yield intractable mixtures of N1 and N3 regioisomers.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol—whether your target requires alkylation at the sterically favored or the counterintuitive sterically hindered nitrogen.
Core Principles & Mechanistic FAQs
Q1: Why does my alkylation yield a near 1:1 mixture of N1 and N3 isomers despite having an electronic bias (e.g., a C5/C6 substituent)? Causality: When substituents are located at remote positions (such as C5 or C6), their electronic influence (whether electron-withdrawing or electron-donating) is often insufficient to strongly differentiate the nucleophilicity of N1 versus N3. Research indicates that remote electronic effects alone typically result in a ~1:1 ratio of regioisomers[1]. Furthermore, under standard basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures), the reaction often falls under thermodynamic control, leading to an equilibrium mixture that ignores subtle kinetic differences[2].
Q2: How can I selectively alkylate the LESS sterically hindered nitrogen? Causality: To force selectivity toward the less hindered nitrogen, the reaction must be kept strictly under kinetic control. By utilizing a strong, non-nucleophilic base like Sodium Hydride (NaH) in a non-polar or moderately polar aprotic solvent (like THF) at low temperatures (0 °C), you generate a "naked" benzimidazolide anion[2]. This highly reactive anion will attack the electrophile via the least sterically encumbered trajectory (Steric Approach Control), maximizing the yield of the less hindered product.
Q3: My target requires alkylation at the MORE sterically hindered nitrogen. Is this possible without using protecting groups? Causality: Yes. You can reverse the intrinsic steric bias by employing organomagnesium reagents (e.g., isopropylmagnesium chloride, iPrMgCl) as the base[1]. Instead of forming a naked anion, this generates a tightly chelated N-magnesiated complex. The magnesium atom acts as a Lewis acid, coordinating with the leaving group of the incoming alkyl halide. This chelation directs the electrophile specifically to the proximal, more sterically hindered nitrogen via a highly structured transition state, achieving protecting-group-free (PGF) regiocontrol[1].
Q4: Can the choice of electrophile or coupling method alter regioselectivity? Causality: Absolutely. Highly reactive, unhindered electrophiles (like methyl iodide) are less sensitive to steric environments and often give poorer selectivity. Conversely, bulkier electrophiles enhance kinetic differentiation[2]. Alternatively, employing a Mitsunobu reaction (using alcohols, PPh₃, and DEAD) can introduce chelation control via a phosphonium intermediate, which has been shown to reverse standard regioselectivity in related azole systems[3]. For N-arylations or specific N-alkylations, copper- or palladium-catalyzed cross-coupling methods can also be utilized to bypass direct SN2 alkylation entirely, yielding regiospecific products[4].
Quantitative Data on Regioselective Methods
The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical outcomes. Use this matrix to select the appropriate methodology for your specific target.
| Methodology | Base / Reagent | Solvent | Temp (°C) | Primary Directing Mechanism | Expected Major Regioisomer |
| Kinetic Control | NaH (1.2 eq) | THF | 0 to 25 | Steric Approach Control | Less Hindered Nitrogen (>90%) |
| Thermodynamic | K₂CO₃ (2.0 eq) | DMF | 80 to 100 | Thermodynamic Equilibration | Mixture (Substrate Dependent) |
| Chelation Control | iPrMgCl (1.1 eq) | THF | 0 to 60 | Mg-Directed Delivery | More Hindered Nitrogen (>85%) |
| Mitsunobu | PPh₃, DEAD, ROH | Toluene | 0 to 25 | Phosphonium Coordination | Substrate/Chelation Dependent |
| Metal-Catalyzed | Cu(OAc)₂ or Pd cat. | Various | 80 to 120 | Oxidative Addition / Reductive Elim. | Regiospecific (Based on halide) |
Mechanistic Visualization
The diagram below illustrates the divergent transition states that dictate whether alkylation occurs at the less or more sterically hindered nitrogen.
Caption: Mechanistic divergence in benzimidazole alkylation: Steric control vs. Organomagnesium chelation.
Self-Validating Experimental Protocols
Protocol A: NaH-Mediated Kinetic Alkylation (Targeting Less Hindered Nitrogen)
Use this protocol when your target is the sterically favored isomer. The self-validating nature of this protocol relies on the visual cessation of gas evolution to confirm complete anion formation prior to electrophile addition.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the unsymmetrical benzimidazole (1.0 equiv). Dissolve in anhydrous THF (0.2 M).
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation Check: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. The reaction is ready for the next step only when gas evolution has completely ceased, indicating 100% deprotonation[2].
-
-
Alkylation: Re-cool the flask to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Causality: Maintaining 0 °C is critical. It suppresses the thermodynamic equilibration of the transition states, enforcing strict steric approach control.
-
-
Quench & Isolate: Stir for 1–2 hours. Once TLC indicates complete consumption of the starting material, quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Organomagnesium-Directed Alkylation (Targeting More Hindered Nitrogen)
Use this protocol to counterintuitively target the more sterically hindered nitrogen. The success of this protocol depends on the strict exclusion of moisture to maintain the integrity of the N-magnesiated complex.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a strict argon atmosphere, dissolve the unsymmetrical benzimidazole (1.0 equiv) in anhydrous THF (0.15 M).
-
Transmetalation: Cool the solution to 0 °C. Add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.1 equiv) dropwise.
-
Causality: The Grignard reagent acts as a base, forming a covalent/chelated N-magnesiated complex rather than a free anion. Stir for 30 minutes at 0 °C to ensure complete complexation[1].
-
-
Directed Alkylation: Add the alkyl halide (1.5 equiv) slowly. Depending on the electrophile's reactivity, the reaction may require warming. For activated electrophiles (e.g., benzyl bromide), stir at room temperature. For unactivated alkyl iodides, heat to 60 °C.
-
Causality: The magnesium center coordinates the halide leaving group, delivering the alkyl chain directly to the adjacent, more hindered nitrogen atom[1].
-
-
Quench & Isolate: Cool to room temperature (if heated) and quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via flash chromatography.
References
-
[2] Benchchem - Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Available at:
-
[1] ACS Organic Letters - Direct, Regioselective N-Alkylation of 1,3-Azoles. Available at:
-
[3] Beilstein Journal of Organic Chemistry - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Available at:
-
[4] ACS Organic Letters - Copper-Catalyzed Regiospecific Synthesis of N-Alkylbenzimidazoles. Available at:
Sources
Technical Support Center: Recrystallization of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center dedicated to the purification of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally related benzimidazole derivatives. Our focus is on delivering actionable insights grounded in established physicochemical principles to ensure you achieve the highest purity and yield.
Introduction to Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while impurities remain in the mother liquor.[1][2]
This guide provides a systematic approach to developing and troubleshooting a robust recrystallization protocol for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to finding a suitable recrystallization solvent for a novel compound like 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole?
A1: The initial step is a systematic solvent screening process. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] A general procedure for screening is as follows:
-
Place a small amount (e.g., 20-30 mg) of your crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound well at this stage.[3]
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will fully dissolve the compound at this higher temperature.[3]
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[3]
Q2: Should I use a single solvent or a mixed-solvent system?
A2: A single-solvent system is often preferred for its simplicity.[1] However, if no single solvent provides the desired solubility profile, a mixed-solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble) can be highly effective.[4] For benzimidazole derivatives, common solvent pairs include ethanol/water, ethyl acetate/heptane, or dichloromethane/methanol.[5]
Q3: My compound is not crystallizing even after the solution has cooled. What should I do?
A3: Failure to crystallize upon cooling is a common issue, often due to supersaturation or an insufficient amount of compound. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Reducing Volume: If too much solvent was added, you can carefully evaporate some of the solvent to increase the concentration of the compound and induce crystallization.
-
Prolonged Cooling: Allow the solution to stand undisturbed in a cold environment (e.g., a refrigerator or freezer) for an extended period.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
-
Question: Upon cooling my hot solution, a liquid or oily layer separates instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid above its melting point or as a supercooled liquid. This is detrimental to purification as impurities are often trapped in the oil.
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.[2] Allow the solution to cool slowly and undisturbed. Insulating the flask can help.
-
Inappropriate Solvent: The boiling point of the solvent may be too high, causing the compound to melt before it dissolves. Consider a lower-boiling solvent. Alternatively, if using a solvent pair, you may have added too much of the "poor" solvent too quickly. Re-heat to achieve a clear solution and then add the "poor" solvent more slowly while the solution is hot.[4]
-
Issue 2: Low Recovery of the Purified Compound
-
Question: After filtration, the yield of my recrystallized product is very low. What are the likely causes and how can I improve recovery?
-
Answer: Low recovery can stem from several factors related to solvent choice and experimental technique.
Causality & Solution:
-
Excessive Solvent: Using too much solvent to dissolve the crude material is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[1] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), the product can crystallize in the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and keep the solution hot.
-
Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.[1]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a cold, "poor" solvent in which the compound is known to be insoluble.
-
Issue 3: The Recrystallized Product is Still Impure
-
Question: My final product shows minimal improvement in purity as determined by melting point or chromatography. Why did the recrystallization fail?
-
Answer: Impurities co-crystallizing with the product or being trapped within the crystal lattice can lead to poor purification.
Causality & Solution:
-
Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the growing crystals.[2] Solution: Allow the solution to cool slowly and without disturbance to promote the formation of a pure, well-ordered crystal lattice.
-
Insoluble Impurities: If the crude material contains impurities that are insoluble in the hot solvent, they should be removed before cooling. Solution: Perform a hot gravity filtration to remove any undissolved solids from the hot solution before allowing it to cool.
-
Poor Solvent Choice: The chosen solvent may not effectively differentiate between the compound and a key impurity (i.e., the impurity has similar solubility characteristics). Solution: Re-evaluate the solvent screening process. It may be necessary to try a different solvent or a solvent pair to better exclude the impurity. A second recrystallization from a different solvent system can also be effective.
-
Experimental Protocols & Data
Solvent Screening and Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization.[4] Based on the benzimidazole scaffold, a range of solvents with varying polarities should be considered.
Table 1: Potential Solvent Systems for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar Protic | Often a good choice for benzimidazoles; may show moderate solubility at room temperature but excellent solubility when hot.[5][6] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and lower boiling. Can be a good first choice for screening.[5][6] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent. May be too good of a solvent at room temperature, but is often used in a solvent pair.[4] |
| Heptane/Hexane | 98 / 69 | Nonpolar | The compound is likely to be insoluble in these solvents. Excellent as an anti-solvent (the "poor" solvent) in a mixed system with ethyl acetate or toluene.[4] |
| Toluene | 111 | Nonpolar | Its higher boiling point can be advantageous for dissolving less soluble compounds. Use with caution due to the higher temperature. |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol, often yielding slightly larger crystals.[4] |
| Acetone | 56 | Polar Aprotic | Often too effective at dissolving compounds at room temperature, leading to poor recovery.[4] |
Step-by-Step Recrystallization Protocol (Single Solvent)
-
Dissolution: In a fume hood, place the crude 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system and troubleshooting common issues.
Caption: A decision workflow for recrystallization solvent selection and troubleshooting.
References
-
ResearchGate. Failure on N-alkylation of benzimidazole. Retrieved from [Link]
-
PubChem. 6-Bromo-1H-benzimidazole. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Retrieved from [Link]
-
ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2024, April 13). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2003, November 4). recrystalization of 5-bromovanillin. Retrieved from [Link]
-
University of Alberta. Recrystallization - Single Solvent. Retrieved from [Link]
-
RSC Publishing. ZrO2-β-cyclodextrin catalyzed synthesis of 2,4,5-trisubstituted imidazoles and 1,2-disubstituted benzimidazoles under solvent free conditions and evaluation of their antibacterial study. Retrieved from [Link]
Sources
Minimizing side reactions during benzimidazole bromination
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanistic causes of side reactions during the bromination of benzimidazole derivatives.
Benzimidazole is a privileged pharmacophore, but its electron-rich nature and multiple reactive sites (C2, C5, C6, C7, and N1) make regioselective halogenation challenging. This guide synthesizes field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to help you achieve high-yielding, regioselective bromination.
Mechanistic Pathway & Troubleshooting Workflow
The following diagram illustrates the divergent reaction pathways of benzimidazole bromination based on reagent and solvent selection, alongside the primary side reactions and their respective solutions.
Mechanistic workflow for troubleshooting benzimidazole bromination side reactions.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I getting dibrominated and tribrominated byproducts when targeting mono-bromination? Causality: Benzimidazole rings are highly susceptible to sequential electrophilic aromatic substitution[1]. Once the first bromine atom is introduced, the ring is only mildly deactivated. If the reaction temperature is too high or the brominating agent is present in localized excess, the activation energy for subsequent bromination events is easily overcome, leading to polybromination[2]. Solution: Strict stoichiometric control is required (1.0 to 1.05 equivalents of brominating agent). Furthermore, reagents must be added dropwise at low temperatures (-10 °C to 0 °C) to kinetically trap the mono-brominated intermediate[3].
Q2: How do I prevent radical benzylic bromination on alkyl-substituted benzimidazoles (e.g., 6-methylbenzimidazole)? Causality: N-Bromosuccinimide (NBS) can undergo homolytic cleavage to form bromine radicals. If the benzimidazole substrate contains an alkyl substituent, Wohl-Ziegler radical bromination at the benzylic position will aggressively compete with electrophilic aromatic substitution[2]. Solution: Perform the reaction in strict darkness and ensure no radical initiators (like AIBN or peroxides) are present. To completely bypass the radical pathway, switch to an obligate ionic bromination mechanism using elemental bromine (Br₂) in glacial acetic acid[2].
Q3: My bromination is occurring at the N-position instead of the C-position. How can I redirect this? Causality: The basic imidazole nitrogen is highly nucleophilic. In non-polar, aprotic solvents devoid of an acid catalyst, N-bromination is kinetically favored over C-bromination[2]. Solution: Utilize a protic or acidic solvent system (such as acetic acid). The acidic medium protonates the imidazole nitrogen to form a benzimidazolium cation. This completely deactivates the nitrogen towards electrophilic attack, redirecting the bromonium ion to the carbon backbone[2].
Q4: How can I selectively brominate the C2 position versus the aromatic ring (C5/C6/C7)? Causality: Regioselectivity is dictated by the electronic state of the imidazole ring. NBS in aprotic solvents (like dichloromethane) selectively targets the C2 position, particularly if the N1 position is protected or alkylated[1]. Conversely, strong acidic conditions (such as Br₂/AcOH or NBS/H₂SO₄) protonate the ring, which strongly deactivates the C2 position and directs the electrophile to the relatively more electron-rich C5 and C7 positions on the benzene ring[2],[4].
Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimal parameters for directing bromination while mitigating specific side reactions.
| Target Position | Preferred Reagent | Solvent System | Optimal Temp | Primary Side Reaction Risk | Mitigation Strategy |
| C2-Position | NBS (1.05 eq) | Dichloromethane (DCM) | 0 °C to 25 °C | N-Bromination | Alkylate N1 prior to reaction; avoid protic acids. |
| C5/C7-Position | Br₂ (1.05 eq) | Glacial Acetic Acid | 0 °C to 15 °C | Polybromination | Dropwise addition of Br₂; strict temperature control. |
| Aromatic (Deactivated) | NBS (1.10 eq) | Conc. H₂SO₄ | 25 °C to 60 °C | Sulfonation | Monitor reaction time strictly (1.5 - 3 hours). |
| Benzylic (Alkyl) | NBS (1.05 eq) | Carbon Tetrachloride | Reflux (80 °C) | Ring Bromination | Add AIBN; expose to UV light to force radical pathway. |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating; the physical conditions inherently suppress side reactions through thermodynamic and kinetic controls.
Protocol A: Regioselective C2-Bromination of 1-Methylbenzimidazole
This protocol utilizes an aprotic environment to keep the C2 position electronically activated while kinetic cooling prevents over-bromination.
-
Preparation: Dissolve 1-methylbenzimidazole (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under an inert argon atmosphere[1]. Causality Check: Anhydrous DCM prevents the formation of protic species that would deactivate the C2 position.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Reagent Addition: Shield the flask from light using aluminum foil. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes[1]. Causality Check: Light exclusion prevents the homolytic cleavage of NBS, completely suppressing radical benzylic bromination.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor conversion via GC-MS or TLC.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted brominating species. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Aromatic Ring Bromination (C5/C7) via Ionic Direction
This protocol uses an acidic solvent to deliberately protonate the imidazole nitrogen, forcing the electrophile onto the aromatic benzene ring.
-
Preparation: Dissolve the benzimidazole derivative (1.0 equiv) in glacial acetic acid[2]. Causality Check: Acetic acid protonates the N3 nitrogen, forming a deactivated benzimidazolium species that blocks N-bromination and C2-bromination.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Prepare a separate solution of elemental bromine (Br₂, 1.05 equiv) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 to 45 minutes with vigorous stirring[2]. Causality Check: High dilution and slow addition prevent localized high concentrations of Br₂, effectively eliminating the risk of polybromination.
-
Reaction: Allow the mixture to stir at room temperature. Monitor progress by HPLC.
-
Workup: Once complete, pour the acidic mixture into crushed ice-water. Slowly neutralize the solution with ammonium hydroxide or sodium bicarbonate until the mono-brominated product precipitates[2]. Filter, wash with cold water, and dry under a vacuum.
References
- Source: benchchem.
- Source: acs.
- Source: nih.
- Source: acs.
Sources
Optimizing catalyst loading for cross-coupling 5-bromo-benzimidazoles
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who encounter significant roadblocks when cross-coupling 5-bromo-benzimidazoles.
The core challenge lies in the heterocycle itself: the unprotected N-H moiety is a potent coordinating group that can poison palladium catalysts, forcing researchers to use uneconomical and unscalable catalyst loadings (often 5–10 mol%). This guide provides field-proven, mechanistically grounded strategies to optimize your catalytic systems, reduce palladium loading to sub-1 mol% levels, and ensure robust scalability.
📊 Diagnostic Optimization Workflow
Before adjusting your reaction parameters, consult the logical workflow below to determine the most efficient path for optimizing your specific substrate.
Logical workflow for optimizing palladium catalyst loading in 5-bromo-benzimidazole cross-couplings.
💡 Frequently Asked Questions (Mechanistic Insights)
Q: Why does my unprotected 5-bromo-benzimidazole require 5–10 mol% Pd, while my protected analogs work perfectly at 0.5 mol%? A: The causality lies in the coordination chemistry of the unprotected N-H group. During the catalytic cycle, the weakly acidic N-H can deprotonate and coordinate to the palladium center, forming a highly stable, unreactive Pd(II)-bis(benzimidazolyl) dimer. This off-cycle resting state effectively sequesters your active catalyst 1. Historically, chemists overcame this by overwhelming the system with high catalyst loadings. To achieve low loadings (0.1–1.0 mol%) without a protecting group, you must use sterically demanding ligands (like tBuXPhos) that physically block the formation of these dimeric species 2.
Q: How critical is the choice of precatalyst for achieving sub-1 mol% loadings? A: It is the single most critical factor. Efficient in situ reduction of Pd(II) to the active Pd(0) species is essential. If the reduction is inefficient or requires the consumption of your phosphine ligand, you lose active catalyst immediately, forcing you to use higher starting loadings 3. Precatalysts like Buchwald G3/G4 or Pd-PEPPSI complexes are specifically designed to undergo rapid, quantitative activation. This ensures that nearly 100% of your palladium enters the catalytic cycle, allowing you to confidently drop the loading to as low as 0.25 mol% 4.
Q: I am scaling up a Buchwald-Hartwig amination. How do I prevent "palladium black" precipitation? A: Palladium black is the graveyard of cross-coupling reactions; it indicates that the active monomeric Pd(0) has irreversibly aggregated into inactive bulk metal. This typically happens when the oxidative addition step is too slow, leaving the Pd(0) exposed, or when trace oxygen oxidizes your phosphine ligand 3. For scale-up in pharmaceutical development 5, ensure rigorous deoxygenation of solvents (sparging with argon for 30 mins) and consider a slow-addition protocol for the amine to maintain a steady state of the Pd(II) intermediate.
📈 Quantitative Catalyst Benchmarking
The following table summarizes the causal relationship between the catalyst system, the state of the benzimidazole substrate, and the required loading to achieve >85% yield.
| Catalyst System | Ligand Type | Reaction Class | Substrate State | Catalyst Loading | Base / Solvent | Typical Yield |
| Pd(PPh3)4 | Monodentate Phosphine | Suzuki-Miyaura | Unprotected | 10.0 mol% | K2CO3 / Dioxane-H2O | 75–90% 1 |
| tBuXPhos-Pd-G3 | Biaryl Alkyl Phosphine | Buchwald-Hartwig | Unprotected | 0.5–1.0 mol% | Cs2CO3 / Dioxane | >90% 2 |
| Pd-PEPPSI-IPent | N-Heterocyclic Carbene | Suzuki-Miyaura | Unprotected | 0.25 mol% | K2CO3 / H2O | 95% 4 |
| Pd(OAc)2 / SPhos | Biaryl Alkyl Phosphine | Suzuki-Miyaura | Protected (Boc) | 1.0 mol% | K3PO4 / Toluene | 85–95% 3 |
🧪 Validated Experimental Protocols
To guarantee reproducibility, the following methodologies are designed as self-validating systems . Built-in checks ensure that any deviation from the catalytic cycle is caught before the reaction is complete.
Protocol 1: Low-Loading Suzuki-Miyaura Coupling (0.25 mol% Pd)
Objective: Form a C-C bond using unprotected 5-bromo-benzimidazole and an arylboronic acid in aqueous media 4.
-
Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 5-bromo-benzimidazole (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).
-
Catalyst Stock Solution (Validation Check 1): Because weighing 0.25 mol% of a catalyst is highly prone to error, prepare a standard stock solution of Pd-PEPPSI-IPent in degassed 1,4-dioxane. Add the precise volumetric equivalent to the reaction vial. This validates the precise delivery of sub-milligram catalyst quantities, eliminating weighing errors that skew loading data.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v) to achieve a substrate concentration of 0.2 M. (Mechanistic note: Water is essential to form the reactive trihydroxyboronate intermediate, which accelerates the transmetalation step).
-
Reaction Execution (Validation Check 2): Seal the vial, remove it from the glovebox, and stir at 40 °C. Monitor the reaction via LC-MS at exactly 1 hour. You must observe >50% conversion. If conversion is <10%, the system flags a protodeboronation or oxygen-poisoning event, allowing you to abort and save time.
-
Workup: Quench with water, extract with ethyl acetate. To remove residual palladium (critical for pharmaceutical intermediates 5), stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration.
Protocol 2: Buchwald-Hartwig Amination (0.5–1.0 mol% Pd)
Objective: Form a C-N bond using unprotected 5-bromo-benzimidazole and a secondary amine 2.
-
Reagent Preparation: In a glovebox, combine 5-bromo-benzimidazole (1.0 equiv), the amine (1.2 equiv), and finely milled Cs2CO3 (2.0 equiv). (Mechanistic note: Cs2CO3 is preferred over NaOtBu to prevent premature deprotonation of the benzimidazole N-H, which would deactivate the electrophile).
-
Catalyst Addition: Add tBuXPhos-Pd-G3 (0.5–1.0 mol%).
-
Solvent Addition: Add rigorously degassed anhydrous 1,4-dioxane (0.1 M).
-
Reaction Execution (Validation Check 3): Heat at 80–90 °C for 12 hours. Observe the solution visually after 15 minutes. The visual transition of the G3 precatalyst from its resting color to a distinct homogeneous state confirms Pd(0) generation. If the solution remains entirely heterogeneous with no color change, it validates that the Cs2CO3 is too coarse; milling the base is required before restarting.
-
Workup: Filter the crude mixture through a Celite pad, eluting with 10% MeOH in DCM, followed by standard chromatographic purification.
🛠️ Troubleshooting Matrix
| Experimental Symptom | Mechanistic Cause | Recommended Solution |
| Reaction stalls at 30-40% conversion | Catalyst is trapped in an off-cycle Pd(II)-bis(benzimidazolyl) resting state due to N-H coordination. | Increase the steric bulk of the ligand (switch from SPhos to tBuXPhos) to physically block dimer formation. |
| Rapid formation of Palladium Black | Rate of reductive elimination outpaces oxidative addition, or phosphine is oxidized by trace O2 3. | Rigorously degas solvents (freeze-pump-thaw). Consider slow addition of the amine/boronic acid to balance the catalytic cycle. |
| High levels of dehalogenated benzimidazole | Protodeboronation of the boronic acid leaves the activated Pd(II) intermediate with no transmetalation partner, leading to reduction. | Switch to a more stable boronic ester (e.g., pinacol ester) or lower the reaction temperature to 40 °C using a highly active catalyst 4. |
📚 References
-
Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. 1
-
New benzimidazole pyridine derivatives (WO2023139084A1). Google Patents. 2
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).3
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC (NIH). 5
-
Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Taylor & Francis.4
Sources
- 1. Catalytic Intermolecular Functionalization of Benzimidazoles | IntechOpen [intechopen.com]
- 2. WO2023139084A1 - New benzimidazole pyridine derivatives - Google Patents [patents.google.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive ¹H NMR Comparison Guide: Structural Elucidation of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
The Analytical Challenge in Benzimidazole Synthesis
In drug discovery and development, the structural integrity of heterocyclic pharmacophores is paramount. When synthesizing 5-bromo-1-cyclopentyl-1H-benzo[d]imidazole via the N-alkylation of 5-bromobenzimidazole, the ambident nature of the imidazole ring inherently produces a mixture of N1 and N2 alkylated regioisomers due to rapid tautomerism 1. Because the target 5-bromo product and its 6-bromo alternative possess identical masses and nearly identical polarities, chromatographic separation must be coupled with rigorous Nuclear Magnetic Resonance (NMR) characterization to unambiguously confirm the regiochemistry 2.
As a Senior Application Scientist, I have designed this guide to objectively compare the ¹H NMR performance of the target 5-bromo isomer against its 6-bromo counterpart. By understanding the causality behind through-bond J-coupling and through-space nuclear Overhauser effects (NOE), researchers can establish a self-validating analytical workflow.
Fig 1. Analytical workflow for distinguishing 5-bromo and 6-bromo benzimidazole regioisomers.
Comparative 1D ¹H NMR Analysis: The Causality of Splitting Patterns
The primary method for distinguishing the 5-bromo target from the 6-bromo alternative relies on the splitting patterns of the protons on the benzene ring. The causality behind these differences is dictated by the position of the bromine atom relative to the N1-cyclopentyl group, which alters the through-bond coupling network.
The Target: 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole In this isomer, the bromine is located at C5. The remaining aromatic protons are at C4, C6, and C7.
-
H4: Isolated between the imidazole ring and the bromine atom. It lacks an ortho neighbor and appears as a meta-coupled doublet (J ≈ 1.8 Hz).
-
H6: Situated between the bromine and H7. It couples with both, appearing as a doublet of doublets (J ≈ 8.5, 1.8 Hz).
-
H7: Located adjacent to the N1-cyclopentyl group. It couples with H6, appearing as an ortho-coupled doublet (J ≈ 8.5 Hz).
The Alternative: 6-Bromo-1-cyclopentyl-1H-benzo[d]imidazole In this isomer, the bromine is located at C6. The aromatic protons are at C4, C5, and C7.
-
H4 & H5: These protons are adjacent to each other. H4 appears as an ortho-coupled doublet (J ≈ 8.5 Hz), while H5 appears as a doublet of doublets (J ≈ 8.5, 1.8 Hz).
-
H7: Isolated between the bromine at C6 and the N1-cyclopentyl group. Lacking an ortho neighbor, it appears as a meta-coupled doublet (J ≈ 1.8 Hz).
Quantitative Spectral Comparison
| Proton Assignment | 5-Bromo Isomer (Target) | 6-Bromo Isomer (Alternative) | Causality of Signal Behavior |
| H4 | ~7.95 ppm (d, J=1.8 Hz) | ~7.65 ppm (d, J=8.5 Hz) | Meta vs. Ortho coupling to adjacent aromatic protons. |
| H5 / H6 | ~7.40 ppm (dd, J=8.5, 1.8 Hz) | ~7.35 ppm (dd, J=8.5, 1.8 Hz) | Both exhibit identical ortho and meta coupling networks. |
| H7 | ~7.25 ppm (d, J=8.5 Hz) | ~7.55 ppm (d, J=1.8 Hz) | Ortho (to H6) vs. Meta (to H5) coupling dictates the splitting. |
| H2 | ~7.90 ppm (s) | ~7.90 ppm (s) | Highly deshielded imine proton; unaffected by distant Br position. |
| Cyclopentyl N-CH | ~4.75 ppm (m) | ~4.75 ppm (m) | Deshielded by the electronegative N1 atom. |
Advanced Protocol: Self-Validating 2D NOESY Methodology
While 1D ¹H NMR provides the coupling constants, absolute regiochemical assignment requires proving which specific aromatic proton is physically adjacent in space to the cyclopentyl group 3. This is achieved using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The following protocol is a self-validating system: the 2D spatial data must perfectly cross-reference the 1D through-bond splitting data to confirm the structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of CDCl3 4. Ensure the sample is free of paramagnetic impurities (which quench NOE signals) and filter it into a standard 5 mm NMR tube.
-
Instrument Calibration: Tune the probe and rigorously shim the magnet on a 400 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse width to ensure accurate population inversion during the NOE mixing sequence.
-
Parameter Optimization: Set the NOESY mixing time (τm) to 300-500 ms . Causality: For small molecules with a molecular weight of ~265 g/mol , they tumble rapidly in the extreme narrowing limit. A mixing time in this range maximizes cross-relaxation (NOE buildup) while preventing spin diffusion (where the signal transfers to secondary, non-adjacent protons).
-
Data Acquisition: Acquire the 2D spectrum utilizing at least 8 scans per t1 increment and a minimum of 256 t1 increments to ensure a high signal-to-noise ratio for the subtle cross-peaks.
-
Self-Validating Interpretation:
-
Locate the N-CH multiplet of the cyclopentyl group (~4.75 ppm) on the F2 (horizontal) axis.
-
Trace vertically to find the NOE cross-peak in the aromatic region on the F1 (vertical) axis. This cross-peak represents the H7 proton.
-
The Validation Check: If the cross-peak aligns exactly with the aromatic doublet exhibiting J = 8.5 Hz, you have successfully isolated the 5-bromo isomer . If it aligns with the narrow doublet exhibiting J = 1.8 Hz, you have isolated the 6-bromo isomer .
-
Solvent Selection Strategy
The choice of NMR solvent can drastically alter the chemical shifts of benzimidazole derivatives due to varying degrees of hydrogen bonding and solvent polarity 5.
-
CDCl3 (Preferred): Provides excellent resolution for the aliphatic cyclopentyl multiplets and maintains a clean separation of the aromatic signals. It is the optimal choice for extracting precise J-coupling constants necessary for distinguishing these specific regioisomers.
-
DMSO-d6 (Alternative): Highly polar; causes significant downfield shifting of the H2 proton (often pushing it >8.3 ppm). While useful for poorly soluble derivatives, DMSO-d6 can compress the aromatic region (7.2 - 7.6 ppm), leading to overlapping signals that obscure the critical H4 and H7 splitting patterns.
References
- MDPI. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." MDPI,
- PMC.
- Arabian Journal of Chemistry. "1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines." Arabian Journal of Chemistry,
- BenchChem. "Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." BenchChem,
- PMC. "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents." NIH,
Sources
- 1. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Analysis of Benzimidazole Derivatives: A Comparative Guide
Introduction
Benzimidazole derivatives—ranging from proton pump inhibitors (PPIs) like omeprazole and pantoprazole to anthelmintics and novel oncology targets—are ubiquitous in modern pharmacopeias. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges these molecules present. The benzimidazole pharmacophore contains both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. This dual nature makes the molecule highly susceptible to tautomerization, secondary interactions with residual silanols, and pH-dependent retention shifts.
This guide objectively compares stationary phase chemistries and mobile phase strategies to establish a self-validating, stability-indicating HPLC method for the purity analysis of benzimidazole active pharmaceutical ingredients (APIs).
Mechanistic Challenges & Strategic Workflow
When developing a purity method, the primary goal is achieving baseline resolution ( Rs≥2.0 ) of the main API from its process-related impurities and degradation products (e.g., N-oxides, sulfones, and over-alkylated by-products).
The Causality of Peak Tailing: Benzimidazoles often exhibit severe peak tailing on traditional silica-based columns. This phenomenon is caused by ion-exchange interactions between the protonated basic nitrogen of the benzimidazole ring and ionized residual silanols on the silica surface at mid-range pH levels. To mitigate this, we must carefully control the mobile phase pH. By utilizing a buffer at pH 7.4 to 7.6, we ensure the basic nitrogen remains largely deprotonated, neutralizing the analyte and preventing these secondary electrostatic interactions.
Figure 1: Strategic decision tree for benzimidazole HPLC method development.
Comparative Analysis: Column Chemistries
To demonstrate performance, we compare three distinct column chemistries for the separation of a model benzimidazole (Pantoprazole) and its related impurities, including the notoriously difficult-to-resolve Pantoprazole-N-oxide [1].
-
Fully Porous C18 (Standard): Relies purely on hydrophobic (dispersive) interactions. While robust, it often struggles to resolve closely related structural isomers of benzimidazoles, leading to co-elution risks.
-
Superficially Porous (Core-Shell) C18: Offers higher efficiency (lower plate height) due to reduced longitudinal diffusion and mass transfer resistance. This sharpens peaks and improves resolution without requiring ultra-high-pressure liquid chromatography (UHPLC) systems.
-
Biphenyl Phase: Incorporates two phenyl rings. In addition to hydrophobic interactions, it provides π−π and dipole-dipole interactions. This orthogonal selectivity is exceptionally powerful for separating aromatic, electron-rich benzimidazole impurities that co-elute on a standard C18 [2].
Performance Data Comparison
The following table synthesizes experimental data comparing these three columns under identical gradient conditions (Mobile Phase: Phosphate buffer pH 7.4 / Acetonitrile).
| Column Chemistry | Particle Size | API Peak Asymmetry ( As ) | Resolution ( Rs ) (API vs. Critical Impurity) | Total Run Time | Selectivity Mechanism |
| Standard C18 | 5.0 µm | 1.65 | 1.4 (Co-elution risk) | 35 min | Dispersive (Hydrophobic) |
| Core-Shell C18 | 2.7 µm | 1.20 | 2.1 | 22 min | Dispersive (High Efficiency) |
| Biphenyl | 3.0 µm | 1.15 | 3.4 (Baseline resolved) | 20 min | Dispersive + π−π interactions |
Data Synthesis: The Biphenyl column significantly outperforms traditional C18 phases. By leveraging π−π interactions with the benzimidazole's conjugated system, it more than doubles the resolution of the critical impurity pair while reducing the overall run time by 15 minutes compared to standard methods.
Experimental Protocol: Self-Validating Purity Workflow
A self-validating protocol ensures that any system suitability failure halts the analysis before sample data is compromised. The following methodology is optimized for the stability-indicating purity analysis of benzimidazole derivatives (e.g., Esomeprazole or Pantoprazole) [3].
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.032 M anhydrous dibasic sodium phosphate and 0.006 M monobasic sodium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 7.40 ± 0.05 using dilute phosphoric acid.
-
Causality: Maintaining a pH of 7.4 ensures the basic nitrogen remains deprotonated, preventing secondary interactions with silanols and drastically reducing peak tailing.
-
-
Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Biphenyl (150 mm × 4.6 mm, 3.0 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C ± 1°C.
-
Detection: UV/PDA at 280 nm or 290 nm (selected based on the isosbestic point of the API and its primary impurities).
-
Injection Volume: 10 - 20 µL.
-
Gradient Program:
-
0–5 min: 25% B
-
5–15 min: Linear ramp to 60% B
-
15–20 min: Hold at 60% B
-
20–21 min: Return to 25% B
-
21–26 min: Re-equilibration.
-
Step 3: Sample Preparation & System Suitability
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.
-
System Suitability Solution: Spike the API standard (0.5 mg/mL) with 0.1% of the critical resolving impurity (e.g., Omeprazole N-oxide or Pantoprazole-N-oxide).
-
Validation Check: Inject the System Suitability Solution. The system is only validated for active sample analysis if the following criteria are met:
-
Resolution ( Rs ) between the API and the critical impurity is ≥2.0 .
-
Tailing factor ( As ) for the API peak is ≤1.5 .
-
Relative Standard Deviation (RSD) of the API peak area for 5 replicate injections is ≤2.0% .
-
Conclusion
For the purity analysis of benzimidazole derivatives, relying solely on traditional C18 chemistry often leads to compromised resolution and extended run times. By transitioning to a Biphenyl stationary phase and meticulously controlling the mobile phase pH (around 7.4), chromatographers can exploit π−π interactions to achieve superior selectivity. This approach not only ensures baseline separation of closely related process impurities but also establishes a robust, ICH-compliant framework for stability-indicating assays.
High-Resolution vs. Unit-Resolution Mass Spectrometry for the Structural Elucidation of Brominated Benzimidazoles: A Comparative Guide
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and antimicrobial drugs. Halogenation, particularly bromination, is a common strategic modification used to enhance lipophilicity, modulate pKa, and improve target binding affinity.
For analytical scientists and drug development professionals, the structural elucidation and quantification of brominated benzimidazoles present unique mass spectrometry (MS) challenges. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms against Unit-Resolution Triple Quadrupole (QqQ) systems, providing field-proven methodologies and experimental data to optimize your analytical workflows.
Mechanistic Causality: The Mass Spectral Signature of Brominated Benzimidazoles
Before selecting an instrument, it is critical to understand the fundamental gas-phase ion chemistry of these molecules. The fragmentation of brominated benzimidazoles is governed by two primary factors: the isotopic signature of bromine and the stability of the benzimidazole ring.
The Bromine Isotopic Fingerprint
Bromine is unique among halogens due to its natural isotopic distribution: approximately 50.7% 79Br and 49.3% 81Br [1]. In positive electrospray ionization (ESI+), a monobrominated benzimidazole will produce a distinct molecular ion [M+H]+ doublet separated by 2 Da (M and M+2) with a nearly 1:1 relative intensity[2]. A dibrominated species will exhibit a 1:2:1 triplet (M, M+2, M+4). Preserving this isotopic fidelity during MS acquisition is paramount for minimizing false positives during untargeted screening.
Collision-Induced Dissociation (CID) Pathways
When subjected to CID, brominated benzimidazoles follow highly predictable, thermodynamically driven fragmentation pathways:
-
Halogen Cleavage: The initial fragmentation often involves the homolytic or heterolytic cleavage of the C-Br bond, resulting in the neutral loss of a bromine radical ( Br∙ , -79/81 Da) or hydrogen bromide ( HBr , -80/82 Da).
-
Imidazole Ring Cleavage: Following dehalogenation, the fused imidazole ring typically undergoes a characteristic neutral loss of hydrogen cyanide ( HCN , -27 Da)[3]. This is a hallmark diagnostic fragment for benzimidazole and indazole derivatives[3].
Caption: Fragmentation pathway of 5-bromo-1H-benzimidazole under CID.
Platform Comparison: HRMS vs. QqQ
Choosing the right mass analyzer depends on whether the goal is structural elucidation (qualitative) or pharmacokinetic tracking (quantitative). We compare three industry-standard architectures: the Agilent 6546 LC/Q-TOF , the Thermo Q Exactive Orbitrap , and a standard Triple Quadrupole (QqQ) .
Quantitative Data & Performance Metrics
| Performance Metric | Agilent 6546 (Q-TOF) | Thermo Q Exactive (Orbitrap) | Standard QqQ (e.g., Waters Xevo) |
| Mass Analyzer | Quadrupole Time-of-Flight | Quadrupole-Orbitrap | Triple Quadrupole |
| Max Resolution (FWHM) | >60,000[4] | Up to 140,000[5] | Unit (~0.7 Da) |
| Mass Accuracy | < 1 ppm[4] | < 1 ppm[6] | Nominal |
| In-Spectrum Dynamic Range | 5 orders of magnitude[7] | > 5000:1[5] | 6 orders of magnitude |
| Isotopic Fidelity | Excellent (<5% error)[4] | Excellent | Poor (Unit resolution limits fine structure) |
| Best Use Case | Suspect screening, Isotope tracing | Untargeted metabolomics, exact mass | High-throughput targeted MRM quantification |
Expert Insight: While the Thermo Q Exactive offers unparalleled resolving power (up to 140,000) ideal for separating isobaric interferences in complex biological matrices[5], the Agilent 6546 Q-TOF excels in maintaining constant mass resolution independent of acquisition rate, providing 5 orders of in-spectrum dynamic range[7]. However, if your goal is absolute quantification of a known brominated benzimidazole in plasma (e.g., for ADME studies), the QqQ remains the gold standard due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for characterizing brominated benzimidazoles.
Protocol: LC-HRMS/MS Structural Elucidation Workflow
1. Sample Preparation:
-
Dissolve the brominated benzimidazole standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote [M+H]+ formation).
2. UHPLC Separation:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
3. ESI Source Tuning (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C at 10 L/min.
-
Nebulizer Pressure: 40 psi.
4. Data-Dependent Acquisition (ddMS2) Setup:
-
Set the MS1 full scan range to m/z 100–1000.
-
Configure the instrument to select the top 3 most intense precursor ions for MS/MS.
-
Crucial Step for Bromine: Ensure the dynamic exclusion window is narrow enough, and the isotope exclusion is correctly configured so that both the 79Br and 81Br isotopes are triggered for MS/MS. This self-validates the fragment structures: any product ion retaining the bromine atom will still exhibit the 1:1 doublet, while dehalogenated fragments (e.g., loss of HBr) will collapse into a single monoisotopic peak.
-
Collision Energy (CE): Apply a stepped CE of 20, 30, and 40 eV to capture both the fragile loss of HBr and the higher-energy loss of HCN[3].
Caption: LC-MS/MS workflow decision tree for analyzing brominated benzimidazoles.
Conclusion
The successful mass spectrometric analysis of brominated benzimidazoles relies heavily on matching the instrument's capabilities to the analytical question. For structural elucidation, identifying novel metabolites, or confirming regiochemistry, HRMS platforms like the Agilent 6546 Q-TOF or Thermo Q Exactive are indispensable due to their ability to resolve the complex 1:1 isotopic fine structure of bromine and provide sub-ppm mass accuracy for fragments resulting from HCN loss. Conversely, for late-stage drug development requiring high-throughput, sensitive quantification, the Triple Quadrupole remains the optimal choice.
References
-
Mass Spectrometry of Some Common Functional Groups – Organic Chemistry NC State University Libraries URL:[Link]
-
Does my unknown structure contain Bromine? ACD/Labs URL:[Link]
-
Picosecond excited-state lifetimes of protonated indazole and benzimidazole: The role of the N–N bond The Journal of Chemical Physics | AIP Publishing URL:[Link]
-
6546 LC/Q-TOF High Resolution Mass Spectrometer Agilent Technologies URL:[Link]
-
Conquering Orbital Ion Trap Limitations - Agilent 6546 LC/Q-TOF Data eBook Agilent Technologies (Hosted via lcms.cz) URL:[Link]
-
Thermo Q-Exactive Instrument Page - Mass Spectrometry Hub (MaSH) University of Auckland URL:[Link]
Sources
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Thermo Q-Exactive Instrument Page | MaSH [mash.auckland.ac.nz]
- 7. lcms.cz [lcms.cz]
Comparative Bioactivity of Cyclopentyl vs. Cyclohexyl Benzimidazoles: A Structure-Activity Relationship (SAR) Guide
The benzimidazole ring is a highly privileged pharmacophore in medicinal chemistry, structurally mimicking purines to interact with a vast array of biological targets. When optimizing the pharmacokinetic and pharmacodynamic profiles of benzimidazole derivatives, medicinal chemists frequently manipulate the alicyclic substituents—specifically comparing cyclopentyl (5-membered) and cyclohexyl (6-membered) rings.
This guide provides an objective, data-driven comparison of how these two cycloalkane substitutions impact bioactivity, steric accommodation, and target affinity. We will examine these dynamics through the lens of two validated antibacterial targets: Francisella tularensis Enoyl-ACP Reductase (FtFabI) and Mycobacterium tuberculosis Filamenting temperature-sensitive mutant Z (Mtb-FtsZ).
Mechanistic Insight: The Causality of Ring Size in SAR
While a cyclopentyl and a cyclohexyl ring differ by only a single methylene unit ( −CH2− ), this minor structural variance fundamentally alters the molecule's 3D conformation and lipophilic surface area.
-
Conformational Flexibility: The cyclopentyl ring predominantly adopts a highly flexible "envelope" conformation, allowing it to dynamically mold into narrow hydrophobic pockets. Conversely, the cyclohexyl ring strongly prefers a rigid "chair" conformation. While the chair is energetically stable, its fixed equatorial and axial hydrogens demand a larger, more strictly defined spatial volume.
-
Active Site Accommodation: In the case of the FtFabI enzyme, co-crystal structures reveal that the alicyclic rings of benzimidazole inhibitors project into a lipophilic active site opening lined by residues Phe93 and Ala94 . The rigid bulk of the cyclohexyl chair can introduce subtle steric clashes, whereas the cyclopentyl envelope achieves optimal van der Waals contacts, driving down the IC
50from the micromolar to the low nanomolar range. -
Lipophilicity (LogP): The cyclohexyl group is inherently more lipophilic. While this can enhance cell wall penetration in mycobacteria (e.g., M. tuberculosis), excessive lipophilicity often leads to poor aqueous solubility and non-specific protein binding, making the slightly more polar cyclopentyl ring a superior choice for balancing the ADME profile.
Quantitative Data Comparison
The following table summarizes the experimental bioactivity of matched pair benzimidazole derivatives differing only by their cyclopentyl or cyclohexyl substituents.
| Target Enzyme / Organism | Benzimidazole Scaffold | Ring Substitution | IC | MIC (Whole Cell) | Reference |
| FtFabI (F. tularensis) | 1st-Gen 5,6-dimethyl | Cyclopentyl (Cmpd 3) | 18 nM | 12.5 µg/mL | |
| FtFabI (F. tularensis) | 1st-Gen 5,6-dimethyl | Cyclohexyl (Cmpd 4) | 14 nM | 12.5 µg/mL | |
| FtFabI (F. tularensis) | 2nd-Gen 5,6-cyclopentane | Cyclopentyl (Cmpd 7) | 5 nM | 3.1 µg/mL | |
| FtFabI (F. tularensis) | 2nd-Gen 5,6-cyclopentane | Cyclohexyl (Cmpd 8) | 140 nM | >12.5 µg/mL | |
| Mtb-FtsZ (M. tuberculosis) | 2,5,6-trisubstituted | Cyclopentyl (Cmpd 6a) | N/A (GTPase active) | 0.08 µg/mL | |
| Mtb-FtsZ (M. tuberculosis) | 2,5,6-trisubstituted | Cyclohexyl (Prior Gen) | N/A (GTPase active) | 0.15 µg/mL |
Data Insight: While first-generation FabI inhibitors showed little preference between the two rings (18 nM vs 14 nM), optimizing the core scaffold in the second generation created a highly restrictive binding pocket where the cyclopentyl ring outperformed the cyclohexyl ring by a factor of 28 (5 nM vs 140 nM).
Structural Logic and Pathway Visualization
To understand why the cyclopentyl derivative acts as a superior inhibitor in optimized scaffolds, we must visualize the competitive inhibition within the FASII lipid biosynthesis pathway.
Caption: Competitive inhibition of FtFabI by cycloalkyl benzimidazoles, highlighting steric preference.
Self-Validating Experimental Protocols
To objectively compare these compounds, researchers must employ rigorous, self-validating workflows. The following protocols detail the synthesis of the cycloalkyl derivatives and the subsequent enzymatic validation.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Causality: Synthesizing 1-(cycloalkyl)-2-aryl benzimidazoles via traditional heating often yields complex mixtures due to prolonged thermal degradation. Microwave irradiation ensures rapid, uniform heating, driving the palladium-catalyzed cross-coupling to completion in minutes while preserving the integrity of the alicyclic rings.
-
Preparation: In an oven-dried microwave vial, dissolve 1.0 equivalent of 1-cyclopentyl-2-iodobenzimidazole (or the cyclohexyl analog) and 1.2 equivalents of the target aryl boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalysis: Add 0.05 equivalents of Pd(PPh3)4 and 2.0 equivalents of potassium carbonate ( K2CO3 ).
-
Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.
-
Self-Validation (TLC & LC-MS): Before workup, spot the crude mixture on a TLC plate against the starting iodide. A complete disappearance of the starting material validates reaction completion. Confirm the exact mass of the cyclopentyl/cyclohexyl product via LC-MS to rule out dehalogenation side-products.
-
Purification: Extract with ethyl acetate, dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: FtFabI NADH-Oxidation Enzyme Assay
Causality: FabI reduces enoyl-ACP while simultaneously oxidizing NADH to NAD+. Because NADH absorbs light at 340 nm and NAD+ does not, monitoring the decrease in absorbance at 340 nm provides a direct, real-time kinetic measurement of enzyme activity and inhibitor efficacy.
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM PIPES (pH 6.8), 50 mM NaCl, and 0.1 mM EDTA.
-
Enzyme & Inhibitor Incubation: Add 10 nM of purified FtFabI enzyme to the buffer. Add the synthesized benzimidazole inhibitors (cyclopentyl vs. cyclohexyl) dissolved in DMSO at varying concentrations (1 nM to 10 µM).
-
Internal Control Validation: Maintain the final DMSO concentration at exactly 1% across all wells. Include a vehicle control (1% DMSO, no inhibitor) to establish maximum enzyme velocity ( Vmax ), and a positive control (Triclosan) to validate assay sensitivity.
-
Initiation: Add 200 µM NADH and initiate the reaction by adding 50 µM of the substrate analog (crotonoyl-CoA).
-
Kinetic Readout: Measure the absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the IC
50using a 4-parameter logistic non-linear regression model based on the initial velocity slopes.
Caption: Self-validating experimental workflow from synthesis to biological evaluation.
Conclusion
When designing benzimidazole-based therapeutics, the choice between a cyclopentyl and cyclohexyl ring is not merely a matter of lipophilicity, but of precise steric geometry. As demonstrated by the FtFabI and Mtb-FtsZ case studies, the flexible envelope conformation of the cyclopentyl ring often provides superior accommodation in tight, lipophilic binding pockets, leading to significantly enhanced nanomolar target affinity compared to the bulkier, rigid chair conformation of the cyclohexyl analog.
References
-
Mehboob, S., Song, J. H., Hevener, K. E., Su, P. C., Boci, T., Brubaker, L., Truong, L., Mistry, T., Deng, J. P., Cook, J. L., & Johnson, M. E. (2015). "Structural and Biological Evaluation of a Novel Series of Benzimidazole Inhibitors of Francisella tularensis Enoyl-ACP Reductase (FabI)." Bioorganic & Medicinal Chemistry Letters, 25(6), 1292–1296. URL:[Link]
-
Haranahalli, K., Tong, S., Kim, S., Awwa, M., Chen, L., et al. (2020). "Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents." RSC Medicinal Chemistry, 12(1), 78–94. URL:[Link]
Crystal structure determination of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
The structural characterization of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (CAS: 406235-71-0) presents a classic challenge in modern drug development. As a halogenated heterocyclic building block, confirming its exact 3D solid-state structure is essential. Crystallographic data verifies the regiochemistry of the cyclopentyl group (differentiating N1 vs. N3 substitution) and maps its intermolecular interactions—such as halogen bonding and π−π stacking—which dictate downstream formulation stability and polymorphism.
Depending on the success of crystallization, researchers must choose between Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD). This guide objectively compares these three methodologies, explaining the mechanistic causality behind each workflow and establishing self-validating protocols for structural determination.
Methodological Triage Workflow
Workflow for selecting the optimal crystallographic method based on sample size.
Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard
The Causality of the Method: SC-XRD remains the undisputed gold standard for absolute structure determination. X-rays interact primarily with a molecule's electron cloud. For 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, the heavy bromine atom ( Z=35 ) dominates the scattering matrix, providing strong anomalous dispersion signals. This heavy-atom effect makes solving the crystallographic phase problem mathematically trivial via Patterson or direct methods, allowing for an unambiguous assignment of the cyclopentyl ring's conformation.
Experimental Protocol:
-
Mounting: Isolate a single crystal ( >50 µm) and mount it on a polyimide loop using paratone oil.
-
Cryocooling: Flash-cool the sample to 100 K in a continuous nitrogen stream. Causality: Lowering the temperature drastically reduces atomic thermal vibrations (B-factors), sharpening the diffraction spots and minimizing X-ray-induced radical damage.
-
Data Collection: Irradiate the crystal using a diffractometer equipped with a Mo K α (0.71073 Å) or Cu K α (1.5418 Å) microfocus source.
-
Refinement: Integrate the frames and refine the structural model using full-matrix least-squares on F2 via software such as.
Self-Validating System: This protocol validates itself intrinsically through its residual convergence metrics. A successful, mathematically sound structure will yield an R1 value of <5% , a weighted wR2<15% , and a completely flat difference Fourier map (no residual electron density >1e−/A˚3 ). The final validation is a clean checkCIF report devoid of Level A or B alerts.
Microcrystal Electron Diffraction (MicroED): The Nanoscale Frontier
The Causality of the Method: Benzimidazole derivatives frequently crash out of solution as fine, amorphous-looking powders, resisting traditional crystallization. Electrons interact with the electrostatic potential of atoms approximately 104 times more strongly than X-rays. This intense interaction allows researchers to extract high-resolution atomic data from nanocrystals ( ∼100 nm) that are essentially invisible to standard SC-XRD, bypassing the crystallization bottleneck entirely .
Experimental Protocol:
-
Grid Preparation: Lightly grind the dry powder of the compound and apply it directly to a holey carbon TEM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV ( λ≈0.025 Å).
-
Data Acquisition: Identify a suitable nanocrystal in imaging mode, switch to diffraction mode, and continuously rotate the stage (e.g., -30° to +30° at 0.5°/s) while recording the diffraction pattern on a direct electron detector .
-
Integration: Process the resulting frames using standard X-ray crystallography software pipelines (e.g., DIALS or XDS).
Self-Validating System: Because high-energy electrons can cause severe radiation damage (breaking covalent bonds), the system is validated by continuously monitoring the cumulative electron dose. A valid dataset must be collected below the critical damage threshold ( ∼3e−/A˚2 ). Furthermore, the unit cell extracted from the nanocrystal must be cross-referenced against a bulk PXRD pattern to prove the selected nano-fragment is representative of the bulk material.
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement
The Causality of the Method: When a sample is highly polycrystalline and access to a Cryo-TEM is unavailable, bulk powder diffraction is the necessary alternative. Because 3D diffraction data is compressed into a 1D powder pattern, severe peak overlap occurs. To overcome this, we utilize direct-space structure solution methods (such as Simulated Annealing or Genetic Algorithms). These algorithms leverage the known chemical connectivity of the rigid benzimidazole core to search for the correct packing arrangement within the unit cell .
Experimental Protocol:
-
Sample Loading: Pack the bulk powder into a 0.3 mm borosilicate glass capillary. Causality: Capillary geometry mitigates the preferred orientation effects that heavily skew peak intensities in planar aromatic molecules.
-
Data Collection: Collect high-resolution PXRD data using a diffractometer with a strictly monochromatic Cu K α1 source and a position-sensitive detector.
-
Indexing & Solving: Index the powder pattern to determine the unit cell. Input a 3D molecular model of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (allowing the cyclopentyl ring to freely rotate) into a direct-space solver.
-
Refinement: Perform a Rietveld refinement to optimize the fit between the calculated mathematical model and the experimental powder pattern.
Self-Validating System: The structural model is validated by the Rietveld goodness-of-fit ( χ2 ) and the weighted profile R-factor ( Rwp ). A self-consistent, physically real result will show an Rwp<10% and a visually featureless difference curve between the observed and calculated profiles, confirming that every peak has been accounted for.
Quantitative Performance Comparison
The following table summarizes the experimental parameters and performance metrics of the three techniques when applied to small-molecule APIs like 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole.
| Parameter | SC-XRD | MicroED | PXRD (Rietveld) |
| Minimum Sample Size | >50 µm (Single crystal) | ∼100 nm (Nanocrystal) | ∼10 mg (Bulk powder) |
| Probe / Source | X-rays (Mo/Cu K α ) | Electrons (200 kV) | X-rays (Cu K α1 ) |
| Typical Resolution | 0.75−0.84 Å | 0.80−1.00 Å | 1.50−2.00 Å |
| Data Collection Time | 2 to 24 hours | <5 minutes | 12 to 24 hours |
| Typical R-Factor | R1≈2−5% | R1≈10−15% | Rwp≈5−10% |
| Primary Challenge | Growing large crystals | Radiation damage | Peak overlap / Preferred orientation |
References
-
Gruene, T., et al. "Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction." Angewandte Chemie International Edition, 2018. URL: [Link]
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. URL: [Link]
-
Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL: [Link]
-
David, W. I. F., & Shankland, K. "Structure determination from powder diffraction data." Acta Crystallographica Section A, 2008. URL: [Link]
IR Spectroscopy Profiling of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole: A Comparative Analytical Guide
As drug development pipelines increasingly rely on highly functionalized benzimidazole derivatives, rigorous structural characterization becomes paramount. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole is a complex heterocyclic intermediate whose structural integrity dictates its downstream pharmacological efficacy.
This guide provides a comprehensive, objective comparison of the infrared (IR) spectroscopic profile of this compound against its structural analogs. By dissecting the causality behind specific vibrational modes and comparing analytical methodologies (ATR-FTIR vs. KBr Transmission), researchers can establish self-validating protocols for routine quality control and structural verification.
Molecular Architecture & Vibrational Causality
To accurately interpret the IR spectrum of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, we must deconstruct the molecule into its three primary vibrational domains: the benzimidazole core, the cyclopentyl aliphatic system, and the heavy-atom halogen substituent.
-
The Heavy Atom Effect (C–Br Stretch): According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. Bromine's high atomic mass (~79.9 amu) drastically lowers the stretching frequency of the C–Br bond, pushing it into the far fingerprint region. Aryl C–Br stretches reliably manifest between 515 cm⁻¹ and 690 cm⁻¹ [1],[2].
-
The Benzimidazole Scaffold (C=N and C=C Stretches): The conjugated π -system of the benzimidazole ring yields sharp, distinct stretching vibrations. The characteristic C=N stretch of the imidazole ring typically appears at 1610–1650 cm⁻¹ , while the aromatic C=C stretches occur between 1450 and 1600 cm⁻¹ [3].
-
N-Alkylation Confirmation (Absence of N–H Stretch): Unsubstituted benzimidazoles exhibit a broad, intense N–H stretching band in the 3100–3400 cm⁻¹ region due to intermolecular hydrogen bonding[4]. The complete absence of this band in 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole is the primary diagnostic indicator of successful N1-cyclopentylation.
-
Aliphatic vs. Aromatic C–H Stretches: The sp³ hybridized carbons of the cyclopentyl ring produce strong symmetric and asymmetric C–H stretches just below 3000 cm⁻¹ (2850–2960 cm⁻¹ ). Conversely, the sp² hybridized aromatic protons of the benzimidazole core absorb just above 3000 cm⁻¹ (3000–3100 cm⁻¹ ).
Fig 1: Logical mapping of structural domains to their characteristic IR vibrational frequencies.
Comparative Spectral Profiling: Product vs. Alternatives
To validate the identity of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, it must be objectively compared against its unbrominated and des-cyclopentyl analogs. This comparative matrix ensures that no co-eluting impurities or unreacted starting materials are present in the final batch.
Table 1: Diagnostic IR Peak Comparison Across Analogs
| Functional Group / Vibration | Target: 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole | Alternative A: 1-Cyclopentyl-1H-benzo[d]imidazole | Alternative B: 5-Bromo-1H-benzo[d]imidazole |
| N–H Stretch (3100-3400 cm⁻¹) | Absent (Confirms N-alkylation) | Absent | Present (Broad, strong) |
| sp³ C–H Stretch (2850-2960 cm⁻¹) | Present (Cyclopentyl ring) | Present | Absent |
| sp² C–H Stretch (>3000 cm⁻¹) | Present (Aromatic core) | Present | Present |
| C=N Stretch (1610-1650 cm⁻¹) | Present | Present | Present |
| C–Br Stretch (515-690 cm⁻¹) | Present (Strong, sharp) | Absent | Present |
Analytical Insight: If a broad peak is observed above 3100 cm⁻¹ in the target compound, it indicates either incomplete alkylation (presence of Alternative B) or severe moisture contamination. Differentiating between the two requires examining the O–H bending region (~1600 cm⁻¹, which may overlap with C=N) or utilizing a desiccated KBr pellet.
Experimental Workflows: ATR-FTIR vs. KBr Transmission
Choosing the correct IR sampling technique is critical. While Attenuated Total Reflectance (ATR) is the modern industry standard due to its speed, the traditional KBr pellet transmission method remains superior for resolving deep-fingerprint halogen stretches.
Protocol A: ATR-FTIR (Rapid Non-Destructive Screening)
Causality: ATR relies on the evanescent wave penetrating the sample. It is ideal for verifying the absence of the N–H stretch because it minimizes the hygroscopic moisture absorption that plagues KBr pellets, preventing false positives for N–H/O–H bands.
-
System Suitability: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.
-
Sample Application: Place 2–5 mg of the solid compound directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80% torque). Reasoning: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.
-
Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm during post-processing to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).
Protocol B: KBr Pellet Transmission (High-Resolution Fingerprinting)
Causality: KBr is completely transparent down to 400 cm⁻¹. This method eliminates the anomalous dispersion (Christiansen effect) sometimes seen in ATR and provides a pristine baseline for accurately integrating the weak C–Br stretching band at 515–690 cm⁻¹[1],[2].
-
Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate water.
-
Milling: Grind 1 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar. Reasoning: The 1:100 ratio prevents peak saturation and ensures adherence to the Beer-Lambert law.
-
Pressing: Transfer the fine powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Reasoning: Vacuum removes trapped air, creating a glassy, optically transparent pellet that minimizes light scattering.
-
Acquisition: Mount the pellet in the transmission holder and scan (4000 to 400 cm⁻¹).
Fig 2: Comparative experimental workflows for ATR-FTIR and KBr transmission analysis.
Conclusion
For the definitive characterization of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, a dual-method approach is highly recommended. ATR-FTIR serves as the optimal high-throughput method to confirm the macro-structure (presence of cyclopentyl sp³ C–H stretches and absence of N–H stretches), while KBr transmission provides the necessary optical clarity in the far fingerprint region to validate the C–Br bond. By utilizing the comparative matrices provided above, analytical chemists can confidently verify product purity and structural integrity against common synthetic precursors.
References
-
IR Spectroscopy Tutorial: Alkyl Halides - Organic Chemistry at CU Boulder. Accessed March 12, 2026.1
-
Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases - Asian Journal of Chemistry. Accessed March 12, 2026. 3
-
Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - ACS Omega. Accessed March 12, 2026. 4
-
Halogenated Organic Compounds - Spectroscopy Online. Accessed March 12, 2026. 2
Sources
Elemental Analysis Standards for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole: A Comparative Methodological Guide
Executive Summary
5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (Chemical Formula: C12H13BrN2 ) is a critical halogenated intermediate heavily utilized in drug development. Benzimidazole scaffolds are privileged structures in medicinal chemistry, while the bromine atom serves both as a lipophilic moiety and a versatile handle for palladium-catalyzed cross-coupling reactions.
For pharmaceutical applications, verifying the absolute purity of this compound (>99.5%) is mandatory. Elemental analysis (EA) remains the gold standard for absolute quantification. However, the presence of a heavy halogen (bromine) introduces significant analytical challenges. This guide objectively compares traditional combustion methodologies against modern plasma-assisted techniques, providing self-validating protocols and reference standard frameworks for accurate quantification.
Theoretical Elemental Composition
To validate the purity of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, the empirical data must fall within an acceptable variance (typically ±0.3%) of the theoretical values.
Table 1: Theoretical vs. Acceptable Elemental Limits
| Element | Theoretical Mass (%) | Acceptable Range (±0.3%) | Primary Analytical Method |
|---|---|---|---|
| Carbon (C) | 54.36% | 54.06% - 54.66% | Microanalytical Combustion (TCD) |
| Hydrogen (H) | 4.94% | 4.64% - 5.24% | Microanalytical Combustion (TCD) |
| Nitrogen (N) | 10.57% | 10.27% - 10.87% | Microanalytical Combustion (TCD) |
| Bromine (Br) | 30.13% | 29.83% - 30.43% | Schöniger Titration / ICP-OES |
Comparison of Analytical Methodologies
Method A: Microanalytical CHN Combustion + Schöniger Titration (The Traditional Standard)
Mechanistic Causality: In traditional CHN analysis, the sample is combusted at 1000°C in an oxygen-rich environment. Carbon converts to CO2 , Hydrogen to H2O , and Nitrogen to NOx (subsequently reduced to N2 ). However, bromine forms volatile HBr or Br2 gases that can poison the reduction catalysts or interfere with the Thermal Conductivity Detector (TCD). To prevent this, the combustion tube must be packed with silver wool, which acts as a halogen scrubber by precipitating non-volatile silver bromide ( AgBr ) ([1]). Because the CHN analyzer intentionally traps the bromine, a secondary method—Schöniger flask combustion followed by argentometric titration—is required to quantify the bromine content.
Method B: Plasma-Assisted MS/OES (The Modern Alternative)
Mechanistic Causality: Inductively Coupled Plasma (ICP) techniques offer high-throughput elemental profiling. However, standard quadrupole ICP-MS struggles with bromine due to its high ionization potential and severe polyatomic argide interferences (e.g., 38Ar40ArH+ perfectly overlapping with 79Br+ ) ([2]). To overcome this, two modern alternatives are utilized:
-
Deep UV ICP-OES: By purging the optical path with argon or nitrogen, emission lines in the deep ultraviolet region (e.g., 148.845 nm for Br) become accessible, bypassing MS mass overlaps entirely ([3]).
-
PARCI-MS: Plasma-Assisted Reaction Chemical Ionization MS uses a helium microwave-induced plasma to break down the organohalogen, followed by negative mode chemical ionization. This completely eliminates argon-based interferences, increasing sensitivity by 5-8 times over traditional ICP-MS ([4]).
Table 2: Method Performance Comparison
| Parameter | CHN + Schöniger Titration | Deep UV ICP-OES | PARCI-MS |
| Sample Size Required | ~5-10 mg | ~10-20 mg | <1 mg |
| Throughput | Low (Manual steps) | High | Very High |
| Bromine Sensitivity | ± 0.3% absolute | Parts per million (ppm) | Parts per billion (ppb) |
| Interference Risk | Halogen poisoning of CHN catalyst | Spectral overlaps in UV | Minimal (Chemical Ionization) |
| Capital Cost | Low to Moderate | High | Very High |
Calibration Standards Framework
Accurate elemental analysis requires robust calibration using primary reference standards that mimic the combustion profile of the target analyte.
Table 3: Recommended Calibration Standards for Brominated Benzimidazoles
| Standard Compound | Formula | Theoretical Br % | Application |
| 4-Bromobenzoic acid | C7H5BrO2 | 39.75% | CHN-Br Calibration (Primary) |
| p-Bromoacetanilide | C8H8BrNO | 37.33% | CHN-Br Calibration (Alternative) |
| Yttrium (Y) Solution | N/A | N/A | ICP-OES Internal Standard |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every EA protocol must be a self-validating system incorporating blanks, primary standards, and mass-balance checks.
Protocol 1: CHN-Br Determination via Combustion & Titration
-
System Suitability & Calibration: Run a blank tin capsule to establish the baseline. Calibrate the CHN analyzer using 4-Bromobenzoic acid to calculate the response factor (K-factor).
-
Combustion (CHN): Weigh 1.5–2.0 mg of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole into a tin capsule. Combust at 1000°C in a tube packed with WO3 (oxidizer) and Ag wool (halogen scrubber). Record C, H, and N percentages via TCD.
-
Schöniger Digestion (Br): Weigh 5.0 mg of the sample onto ashless filter paper. Combust in an oxygen-filled Schöniger flask. Absorb the combustion gases in a basic solution (0.1 M NaOH with 3 drops of 30% H2O2 ) to ensure all bromine species (including hypobromite) are reduced to stable bromide ( Br− ).
-
Quantification: Boil the solution to remove excess H2O2 , cool, and titrate potentiometrically with standardized 0.01 M AgNO3 .
-
Validation Check: Sum the percentages of C, H, N, and Br. The total must be 100.00% ± 0.5%. A lower mass balance indicates incomplete combustion or inorganic ash impurities.
Protocol 2: Halogen Determination via Deep UV ICP-OES
-
Matrix Preparation: Weigh 10.0 mg of the sample into a closed-vessel microwave digestion tube. Add 5 mL of concentrated HNO3 and 1 mL of H2O2 . Digest at 200°C for 20 minutes. Causality: Closed-vessel digestion prevents the volatilization and loss of bromine.
-
Internal Standardization: Dilute the digestate to 50 mL with ultra-pure water. Spike with 1 ppm Yttrium (Y) as an internal standard to correct for plasma loading and matrix effects.
-
Analysis: Introduce the sample into the ICP-OES. Monitor the Bromine emission line at 148.845 nm in the deep UV spectrum.
-
Validation Check: Analyze a continuous calibration verification (CCV) standard every 10 samples. The recovery must be strictly within 90-110%.
Analytical Workflow Visualization
Workflow comparing Combustion/Titration vs. Plasma-Assisted MS for brominated benzimidazole EA.
References
-
[4] Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens. Analytical Chemistry (ACS Publications). URL:[Link]
-
[1] Elemental Analysis Testing Techniques. Intertek. URL:[Link]
-
[2] Importance of ICPMS for speciation analysis is changing: future trends for targeted and non-targeted analysis. National Institutes of Health (NIH PMC). URL:[Link]
-
[3] Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online. URL:[Link]
Sources
Comparative Reactivity of 5-Bromo vs. 6-Bromo Benzimidazole Isomers: A Comprehensive Guide for Targeted Functionalization
Executive Summary
In the realm of medicinal chemistry and materials science, the benzimidazole scaffold is a ubiquitous pharmacophore. However, functionalizing halogenated benzimidazoles—specifically 5-bromobenzimidazole—presents a unique structural challenge due to annular tautomerism. This guide provides an authoritative, objective comparison of the 5-bromo and 6-bromo benzimidazole isomers, detailing the mechanistic causality behind their divergent reactivities. By understanding these electronic and steric drivers, researchers can rationally design self-validating experimental workflows to achieve high regioselectivity in N-alkylation and downstream palladium-catalyzed cross-coupling reactions.
The Tautomeric Paradox
In their unsubstituted state (bearing a free N-H), 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole are not distinct molecules; they are indistinguishable tautomers[1]. The proton rapidly exchanges between the N1 and N3 positions, creating a dynamic equilibrium that renders the 5- and 6-positions chemically equivalent in solution.
To selectively functionalize the C-Br bond (e.g., via Suzuki-Miyaura coupling), this tautomeric equilibrium must first be "locked" by substituting the nitrogen (typically via N-alkylation or N-arylation)[1]. Once the nitrogen is alkylated, the symmetry is broken, and the molecule permanently resolves into two distinct regioisomers: 1-alkyl-5-bromobenzimidazole and 1-alkyl-6-bromobenzimidazole .
Fig 1. Tautomeric equilibrium and divergent N-alkylation pathways of 5-bromobenzimidazole.
Mechanistic Causality: Electronic & Steric Drivers
When 5-bromobenzimidazole is deprotonated by a strong base, it forms a resonance-stabilized benzimidazolide anion. The regiochemical outcome of the subsequent electrophilic attack is dictated by the intrinsic disparity in nucleophilicity between N1 and N3[2].
The Inductive (-I) Effect: The bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect. Structurally, C5 is separated from N3 by only three bonds (C5–C4–C3a–N3), whereas it is separated from N1 by four bonds (C5–C6–C7–C7a–N1). Because inductive effects decay rapidly with distance, the bromine atom disproportionately pulls electron density away from the closer N3 position[2].
Causality in Action:
-
Kinetic Control: Due to the severe descreening of N3, N1 retains a higher localized electron density, making it the superior nucleophile. Consequently, rapid kinetic alkylation (e.g., using NaH in DMF at 0 °C) predominantly results in attack at N1, yielding the 1,5-isomer as the major product[3].
-
Thermodynamic Control: The 1,6-isomer is occasionally favored under equilibrating conditions or when employing exceptionally bulky electrophiles, as the N3 position is slightly less sterically hindered by the distant C6/C7 protons.
Quantitative Data: Regioselectivity & Cross-Coupling Performance
Understanding the expected isomer ratios is critical for planning purification workflows. Table 1 summarizes the comparative reactivity during N-alkylation, while Table 2 highlights the necessity of using the locked isomers for downstream cross-coupling.
Table 1: Comparative Regioselectivity in N-Alkylation
| Substrate | Alkylating Agent | Base / Solvent | Ratio (1,5-Isomer : 1,6-Isomer) | Dominant Control |
| 5-Bromo-1H-benzimidazole | Methyl Iodide (MeI) | NaH / THF | ~ 4:1 to 15:1 | Kinetic (Nucleophilicity) |
| 5-Bromo-1H-benzimidazole | Benzyl Bromide (BnBr) | K2CO3 / DMF | ~ 3:1 | Kinetic / Steric |
| 5-Nitro-1H-benzimidazole* | Dimethyl Sulfate | KOH / H2O | 15:1 | Kinetic |
*Note: 5-nitrobenzimidazole is included as a highly characterized electronic analog; the stronger -I/-R effect of the nitro group exacerbates the nucleophilic disparity, heavily favoring the 1,5-isomer[3].
Table 2: Downstream Cross-Coupling Performance (Suzuki-Miyaura)
| Benzimidazole Substrate | Coupling Partner | Catalyst System | Yield (%) | Mechanistic Observation |
| 1-Methyl-5-bromobenzimidazole | Phenylboronic acid | Pd(OAc)2, XPhos, K2CO3 | >85% | Clean C-C bond formation; tautomer locked[1]. |
| Unprotected 5-bromo-1H-benzimidazole | Phenylboronic acid | Pd(OAc)2, XPhos, K2CO3 | <30% | Catalyst deactivation via free N-coordination; competing N-arylation[1]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in physical and chemical checkpoints.
Protocol A: Regioselective N-Alkylation & Isomer Separation
Objective: Synthesize and isolate 1-alkyl-5-bromobenzimidazole.
-
Deprotonation (The Checkpoint): Suspend 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise[4].
-
Self-Validation: The reaction is proceeding correctly if you observe immediate hydrogen gas evolution (bubbling). The suspension will transition into a clear, slightly yellow solution, confirming the quantitative formation of the benzimidazolide anion.
-
-
Alkylation: Once bubbling ceases (approx. 30 mins), add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours[4].
-
Self-Validation: TLC monitoring (eluent: 5% MeOH in DCM) should reveal the disappearance of the starting material (lower Rf) and the emergence of two closely eluting new spots (the 1,5 and 1,6 isomers).
-
-
Quench & Extraction: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively remove residual DMF, dry over Na2SO4, and concentrate.
-
Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography. The 1,5-isomer (major) typically elutes slightly faster than the 1,6-isomer due to differing dipole moments. Verify the isolated fractions via 1H-NMR (pay attention to the splitting pattern of the aromatic protons at C4, C6, and C7).
Protocol B: Suzuki-Miyaura Cross-Coupling of the Locked Isomer
Objective: Functionalize the C5 position of the isolated 1-alkyl-5-bromobenzimidazole.
-
Catalyst Activation: In a Schlenk tube, combine the pure 1-alkyl-5-bromobenzimidazole (1.0 eq), aryl boronic acid (1.5 eq), and K2CO3 (2.0 eq) in a degassed mixture of Toluene/H2O (4:1).
-
Coupling: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%) under argon. Heat the mixture to 90 °C for 12 hours.
-
Self-Validation: A color change to dark black/brown indicates the reduction of Pd(II) to the active Pd(0) species. Complete consumption of the bromide starting material on TLC confirms successful oxidative addition and reductive elimination.
-
Fig 2. Self-validating experimental workflow for isomer isolation and downstream cross-coupling.
References
- Catalytic Intermolecular Functionaliz
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles Indian Academy of Sciences (IAS)
- AI Promoted Virtual Screening, Structure-Based Hit Optimization, and Synthesis of Novel COVID-19 S-RBD Domain Inhibitors ACS Public
- 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol (Selective Chain Introduction Methodologies) Benchchem
Sources
Comparative Photophysical Performance of Benzimidazole Scaffolds
Advanced UV-Vis Absorption Spectra Analysis of Benzimidazole Scaffolds: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for applications ranging from drug discovery to organic optoelectronics. Among these, the benzimidazole nucleus stands out as a highly privileged, electron-deficient chromophore. Its highly conjugated π -system makes it exceptionally responsive to structural modifications, allowing researchers to finely tune its photophysical properties.
This guide provides an objective, data-driven comparison of different benzimidazole scaffold modifications, detailing how specific substituents dictate UV-Vis absorption performance. Furthermore, it outlines a field-proven, self-validating experimental protocol for acquiring artifact-free spectroscopic data.
The baseline UV-Vis absorption of an unsubstituted benzimidazole core typically features localized π−π∗ transitions in the deep UV region (below 280 nm). However, by strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the scaffold can be engineered for specific applications.
Below is a comparative analysis of three distinct benzimidazole "products" (scaffold classes) and their experimental photophysical performance:
-
Standard 2-Substituted Benzimidazoles (e.g., PBSA): Compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) are widely used as commercial UV-B sunscreen filters. PBSA displays a strong absorption maximum ( λmax ) at 302 nm, which correlates to the lowest-unoccupied molecular orbital (LUMO) transition from the S1 state. Its high molar extinction coefficient ensures efficient photon capture in the UV-B range1[1].
-
Push-Pull Bipolar Benzimidazoles (e.g., Triphenylamine derivatives): By coupling the electron-accepting benzimidazole core with a strong electron-donating triphenylamine moiety, researchers create "push-pull" systems. These bipolar molecules exhibit a massive bathochromic (red) shift due to Intramolecular Charge Transfer (ICT). Their absorption bands stretch from 350 to 374 nm, accompanied by a hyperchromic effect where the molar extinction coefficient ( ϵ ) exceeds 51,000 M⁻¹ cm⁻¹2[2].
-
Polycyclic / Fused Benzimidazoles: Expanding the core into polycyclic systems (such as perylene or naphthalene bisbenzimidazoles) creates robust n-type organic semiconductors. These extended π -networks produce broad absorption spectra with extinction coefficients around 8,000 M⁻¹ cm⁻¹, making them highly stable for thin-film applications 3[3].
Quantitative Data Summary
| Benzimidazole Scaffold Type | Representative Compound | Absorption Maxima ( λmax ) | Molar Extinction Coefficient ( ϵ ) | Primary Application |
| Standard 2-Substituted | 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | 302 nm | ~26,500 M⁻¹ cm⁻¹ | UV-B Sunscreen Filters |
| Push-Pull Bipolar | Triphenylamine-benzimidazole | 350–374 nm | >51,000 M⁻¹ cm⁻¹ | OLEDs / Charge Transport |
| Polycyclic / Fused | Perylene bis-benzimidazole | Broad (Visible range) | ~8,000 M⁻¹ cm⁻¹ | Organic Semiconductors |
Mechanistic Causality: Tuning the Optical Band Gap
To understand why these scaffolds perform differently, we must look at the causality of electronic transitions. The optical energy gap ( Eg ) is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO.
When an electron-donating group (like triphenylamine) is conjugated to the benzimidazole core, it raises the HOMO energy level. Conversely, the electron-accepting nature of the benzimidazole lowers the LUMO. This synergistic "push-pull" dynamic narrows the Eg , requiring less energy for excitation. This manifests as a distinct bathochromic shift (longer wavelength absorption) in the UV-Vis spectrum. Furthermore, the probability of this transition increases, leading to a higher molar extinction coefficient.
Logical relationship of substituent effects on benzimidazole photophysics.
Self-Validating Experimental Protocol for UV-Vis Analysis
Generating trustworthy photophysical data requires a methodology that actively prevents artifacts (such as aggregation, solvent cutoff interference, or detector saturation). The following protocol is designed as a self-validating system : if the final linearity check passes, the integrity of the entire workflow is mathematically confirmed.
Step-by-Step Methodology
Step 1: Solvent Selection and Blanking
-
Action: Select a spectroscopic-grade solvent (e.g., Acetonitrile or DMSO). Run a baseline correction using the exact solvent matrix in both the reference and sample beams.
-
Causality: Standard solvents have specific UV cutoffs (e.g., DMSO absorbs strongly below 268 nm). Baseline correction mathematically subtracts solvent scattering and inherent absorbance, ensuring the resulting spectrum belongs solely to the benzimidazole analyte.
Step 2: Cuvette Selection
-
Action: Use matched quartz cuvettes with a 1 cm path length.
-
Causality: Standard borosilicate glass or plastic cuvettes absorb UV light below 340 nm, which would artificially truncate the absorption bands of compounds like PBSA ( λmax 302 nm). Quartz remains optically transparent down to 200 nm.
Step 3: Stock Solution and Serial Dilution
-
Action: Prepare a 1 mM stock solution, then perform serial dilutions to create a concentration gradient (e.g., 2, 4, 6, 8, and 10 µM).
-
Causality: Measuring a single concentration is a critical error. High concentrations can lead to π−π stacking (aggregation), which causes peak broadening and non-linear optical behavior.
Step 4: Measurement and Self-Validation (Beer-Lambert Check)
-
Action: Scan the samples from 200 nm to 800 nm. Extract the absorbance values at the λmax and plot them against concentration.
-
Causality: According to the Beer-Lambert Law ( A=ϵ⋅l⋅c ), this plot must yield a perfectly straight line intersecting the origin. The Self-Validation: If the linear regression yields an R2>0.99 and the maximum absorbance remains between 0.1 and 1.0 A, you have definitively proven that the compound is fully dissolved, non-aggregated, and within the linear dynamic range of the photomultiplier tube. The slope of this line is your highly accurate molar extinction coefficient ( ϵ ).
Workflow for self-validating UV-Vis spectral analysis of benzimidazole derivatives.
References
- Australian Journal of Chemistry (connectsci.au)
- ACS Publications (acs.org)
- ACS Publications (acs.org)
Sources
Safety Operating Guide
5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole proper disposal procedures
Proper disposal of halogenated heterocyclic compounds is a critical operational competency in modern drug development and chemical research. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (CAS: 406235-71-0) is a brominated benzimidazole derivative frequently utilized as a building block in medicinal chemistry[1][2]. Due to its acute toxicity and halogenated structure, it falls under strict regulatory frameworks for hazardous waste management[3].
This guide provides authoritative, step-by-step operational procedures for the safe handling, containment, and disposal of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, ensuring both laboratory safety and environmental compliance.
The Causality of Waste Segregation: Why Halogens Matter
As a Senior Application Scientist, it is vital to understand why standard disposal methods fail for this compound. 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole contains a covalently bound bromine atom.
If this compound is mistakenly mixed with standard non-halogenated organic waste and subjected to conventional low-temperature incineration, the combustion process acts as a catalyst for de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[4][5]. Because these byproducts are persistent organic pollutants, environmental protection agencies (such as the EPA under RCRA guidelines) mandate that halogenated waste be strictly segregated[6].
By segregating this compound into a dedicated Halogenated Organic Waste stream, EHS facilities can route the material to specialized twin-chamber incinerators. These facilities reach temperatures exceeding 1100°C and utilize rapid alkaline quenching systems to completely mineralize the compound into harmless salts, carbon dioxide, and water while preventing dioxin formation[5][7].
Quantitative Hazard & Segregation Data
To facilitate rapid decision-making at the bench, all critical logistical and hazard data for 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole is summarized below:
| Property / Parameter | Value / Classification | Operational Implication |
| CAS Number | 406235-71-0 | Unique identifier required for EHS waste manifests and logging[1]. |
| UN Transport Code | UN 2811 (Class 6.1) | Classified as "Toxic Solid, Organic, N.O.S." Requires specialized DOT/IATA transport[3]. |
| Primary Waste Stream | Halogenated Organic Waste | Must be routed to high-temperature incineration facilities[7]. |
| Incompatible Streams | Aqueous, Non-Halogenated, Oxidizers | Mixing risks violent reactions, toxic gas release, or RCRA regulatory fines[7]. |
| GHS Hazard Profile | H301, H311, H331 (Toxic) | Mandates strict PPE during waste transfer to prevent ingestion, dermal, or inhalation exposure[2]. |
Pre-Disposal: Safety & PPE Protocol
Before initiating any waste transfer, establish a self-validating safety barrier. Do not proceed unless all the following PPE requirements are met:
-
Respiratory Protection: Wear a well-fitted respirator with a P3 particulate filter. Causality: As a solid powder, aerosolization during transfer poses an acute inhalation hazard (H331). P3 filters trap >99.95% of airborne particulates[3].
-
Dermal Protection: Utilize chemically resistant nitrile gloves compliant with EN 374 standards. Causality: Benzimidazole derivatives can be highly toxic in contact with skin (H311) and can absorb through compromised epidermal layers[2][3].
-
Eye Protection: Wear safety goggles with side shields (EN 166 compliant) to prevent mucosal absorption of airborne dust[3].
Step-by-Step Spill Response & Containment
If a spill occurs during the handling or disposal of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole, execute the following protocol immediately:
-
Evacuate and Ventilate: Isolate the immediate area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture airborne particulates.
-
Dry Containment (Do Not Use Water): Never use water to clean up the spill, as this creates a highly toxic aqueous waste stream that is exceptionally difficult to treat[6][7].
-
Absorption and Collection:
-
For Solid Spills: Use a slightly damp, inert absorbent pad to gently cover the powder, preventing dust aerosolization. Carefully sweep the material using a dedicated anti-static brush and dustpan.
-
For Solvent-Dissolved Spills: Cover the liquid with an inert absorbent material such as vermiculite or dry sand[7].
-
-
Decontamination: Wipe the affected bench space with a compatible halogenated solvent (e.g., a minimal amount of dichloromethane). Capture all washings and soiled absorbent materials into the designated halogenated waste container.
Step-by-Step Disposal Workflow
Implement this self-validating workflow to ensure compliance from the laboratory bench to final EHS pickup.
Step 1: Container Selection and Validation Select a leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Self-Validation: Visually inspect the container for stress fractures, swelling, or previous chemical residues before use to prevent cross-contamination[7].
Step 2: Segregation and Labeling Clearly label the container using an indelible marker. The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid - 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole". Do not use structural abbreviations or acronyms, as this violates RCRA labeling requirements[7].
Step 3: Waste Transfer Perform all waste transfers inside a certified chemical fume hood. Transfer the chemical, along with any contaminated weighing boats, pipette tips, and heavily soiled PPE, directly into the container[7].
Step 4: Logging and Accumulation Maintain an active, real-time log of the mass added to the container. Critical Rule: Never fill the container past the 75-80% capacity line. This headspace prevents over-pressurization and mitigates the risk of spillage during transport[7].
Step 5: EHS Transfer Once the satellite accumulation limit is reached, tightly seal the container. Contact your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor to arrange for pickup and final high-temperature incineration[7].
Waste Segregation Workflow Visualization
The following diagram illustrates the logical decision tree for routing 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole waste.
Workflow for the segregation and disposal of 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole waste.
References
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA.gov.[Link]
-
ResearchGate. "The formation of dioxins in combustion systems". ResearchGate.[Link]
Sources
- 1. 1368759-44-7|5-Bromo-1-cyclopropyl-1H-1,3-benzodiazole|BLD Pharm [bldpharm.com]
- 2. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
Comprehensive Safety and Handling Guide: 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole. As the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is built upon established best practices for handling structurally similar brominated aromatic and benzimidazole-based compounds.[1] The core principle of this guide is a conservative approach to minimize exposure and ensure the well-being of all laboratory personnel.
Hazard Assessment and Risk Mitigation
Given the presence of a bromine atom on the benzimidazole ring, 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole should be handled as a potentially hazardous substance. Analogs such as 5-Bromo-2-chloro-1H-benzimidazole are known to cause skin and eye irritation, as well as respiratory irritation.[2] Therefore, it is prudent to assume this compound may exhibit similar properties.
Assumed Hazard Profile:
| Hazard Category | Potential Effect | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on general hazards of halogenated heterocyclic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | A common characteristic of brominated aromatic compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Expected based on data for similar benzimidazole derivatives. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Inhalation of fine dust or powder can irritate the respiratory tract. |
This tiered approach to PPE selection ensures that the level of protection is commensurate with the risk of exposure for a given procedure.
Caption: Recommended PPE Donning Sequence.
C. Safe Handling and Weighing:
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep all containers of the compound sealed when not in use.
D. Doffing PPE: Preventing Contamination The removal of PPE is a critical step to prevent exposure. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Recommended PPE Doffing Sequence.
E. Waste Disposal:
-
Solid Waste: All disposable materials contaminated with 5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. [3]2. Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste. [4]Do not pour this waste down the drain. [3]3. Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Brominated waste can be incinerated at licensed hazardous waste facilities. [5]These facilities are equipped with scrubbers to manage the byproducts of combustion. [5] F. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent material.
-
Place the absorbent material in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood) or Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [6]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. [7]If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Evacuate the laboratory and alert your supervisor and institutional safety office immediately.
-
References
-
MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Capot Chemical. [Link]
-
Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Palvi FZE. [Link]
-
Benzimidazole Material Safety Data Sheet. Oxford Lab Fine Chem. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Publications. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Halogenated Solvents Safety Data Sheet. Washington State University. [Link]
-
Processing Bromine Containing Waste Streams. ICL-IP Terneuzen. [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]
-
Safe Handling of Hazardous Drugs. Duke University. [Link]
-
Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. [Link]
-
Benzimidazole. Organic Syntheses Procedure. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
